Product packaging for 6,8-Diprenylgenistein(Cat. No.:CAS No. 51225-28-6)

6,8-Diprenylgenistein

Cat. No.: B157589
CAS No.: 51225-28-6
M. Wt: 406.5 g/mol
InChI Key: UCHYSPNEUSDFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7,4'-trihydroxy-6,8-diprenylisoflavone is a member of the class of 7-hydroxyisoflavones that is genistein substituted by prenyl groups at positions 6 and 8. It has been isolated from Derris scandens and Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is functionally related to a genistein.
6,8-Diprenylgenistein has been reported in Euchresta horsfieldii, Flemingia macrophylla, and other organisms with data available.
has antineoplastic activity;  isolated from Derris scandens;  structure in first source
a lysoPAF acetyltransferase inhibitor isolated from licorice root;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O5 B157589 6,8-Diprenylgenistein CAS No. 51225-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHYSPNEUSDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314991
Record name 6,8-Diprenylgenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51225-28-6
Record name 6,8-Diprenylgenistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51225-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Diprenylgenistein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Diprenylgenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIPRENYLGENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLK2TR6W3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6,8-Diprenylgenistein: A Comprehensive Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavonoid, a class of compounds known for their significant biological activities. As a derivative of genistein, it has garnered increasing interest within the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-obesity properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species, predominantly within the Leguminosae (Fabaceae) and Moraceae families. The concentration and presence of this compound can vary depending on the plant part, geographical location, and extraction methodology. Key botanical sources are detailed below.

Table 1: Natural Sources and Quantitative Data of this compound

Plant SpeciesFamilyPlant Part(s)Reported Concentration/YieldCitation(s)
Cudrania tricuspidataMoraceaeFruitsUp to 5.4% in 70% ethanol extract[1]
Derris scandensFabaceaeStems280 mg from 4 g of a fractionated extract[2]
Flemingia macrophyllaFabaceaeRootsNot specified[3]
Glycyrrhiza uralensisFabaceaeAerial Parts, Roots, RhizomesPresent, but quantitative data not specified[4][5]
Euchresta horsfieldiiFabaceaeNot specifiedNot specified[6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

Protocol 1: Bioassay-Guided Isolation from Derris scandens Stems

This method utilizes a bioassay-guided fractionation approach to isolate compounds with topoisomerase II poison activity, including this compound.[2][7]

1. Extraction:

  • Air-dried and powdered stems of Derris scandens are subjected to extraction with ethyl acetate.

2. Fractionation (Vacuum-Liquid Chromatography):

  • The crude ethyl acetate extract is subjected to vacuum-liquid chromatography (VLC) on silica gel.

  • A gradient elution is performed using a mixture of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • This process yields multiple fractions.

3. Bioassay and Selection:

  • The resulting fractions are tested for their topoisomerase II poison activity using a suitable bioassay (e.g., a yeast cell-based assay).

  • The most active fraction is selected for further purification.

4. Purification (Column Chromatography):

  • The selected active fraction is further purified by column chromatography over silica gel.

  • A gradient of n-hexane and ethyl acetate is used for elution.

  • The purity of the collected sub-fractions is monitored by thin-layer chromatography (TLC).

  • Sub-fractions containing the compound of interest are combined and concentrated to yield purified this compound.

Protocol 2: Isolation from Flemingia macrophylla Roots

This protocol involves a systematic solvent partitioning and chromatographic separation of the methanolic extract of Flemingia macrophylla roots.[3]

1. Extraction:

  • Dried roots of Flemingia macrophylla (7.7 kg) are extracted with 95% aqueous methanol (10 L, repeated 5 times) at room temperature.

  • The extracts are combined and concentrated under reduced pressure to yield a crude extract (654.0 g).

2. Solvent Partitioning:

  • The crude extract is partitioned between ethyl acetate (EtOAc; 2 L x 3) and water (H₂O; 2 L x 3). This yields an EtOAc layer (127.4 g) and a water layer (524.0 g).

  • The EtOAc layer is further partitioned between n-hexane (2 L) and 90% aqueous methanol (2 L x 3). This results in an n-hexane layer (35.5 g) and a methanol layer (91.9 g).

3. Further Fractionation and Purification:

  • The methanol layer, which contains the isoflavonoids, is then subjected to further chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, followed by preparative HPLC to isolate this compound.

Protocol 3: Isolation from Cudrania tricuspidata Fruits using Centrifugal Partition Chromatography (CPC)

This method provides a rapid, one-step purification of this compound from the n-hexane extract of Cudrania tricuspidata fruits.[8]

1. Extraction:

  • The fruits of Cudrania tricuspidata are extracted with n-hexane.

2. Centrifugal Partition Chromatography (CPC):

  • The n-hexane extract is subjected to CPC.

  • The solvent system used is a biphasic mixture of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v).

  • The separation is performed in the ascending mode.

  • This one-step process can yield purified this compound within approximately 200 minutes.

Visualizing Methodologies and Pathways

General Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

G Plant Plant Material (e.g., Stems, Roots, Fruits) Extraction Extraction (e.g., Maceration, Soxhlet) with appropriate solvent (e.g., Methanol, Ethyl Acetate, n-Hexane) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Solvent Partitioning, VLC) CrudeExtract->Fractionation Fractions Crude Fractions Fractionation->Fractions Purification Purification (e.g., Column Chromatography, CPC, Prep-HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds to Downstream Downstream Signaling (FAK, PI3K, AKT, p38, ERK) VEGFR2->Downstream Activates Lymphangiogenesis Lymphangiogenesis Downstream->Lymphangiogenesis Promotes DPG This compound DPG->VEGFR2 Inhibits Activation

References

The Biosynthesis of 6,8-Diprenylgenistein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,8-Diprenylgenistein, a diprenylated isoflavonoid with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, metabolic engineering, and production of this valuable compound.

Introduction

This compound is a member of the prenylated isoflavonoid class of natural products, known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects. The addition of two prenyl groups to the genistein backbone significantly enhances its bioactivity. Understanding the enzymatic machinery responsible for this diprenylation is crucial for developing biotechnological production platforms for this compound and related compounds. This guide details the key enzymes, reaction steps, and experimental methodologies involved in its biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid and isoflavonoid pathways. The core isoflavone structure, genistein, is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. The key steps converting genistein to this compound involve two sequential prenylation reactions catalyzed by distinct prenyltransferase enzymes. The primary source of the prenyl groups is dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed biosynthetic pathway is a two-step process:

  • C-6 Prenylation of Genistein: The first step involves the attachment of a dimethylallyl group to the C-6 position of the genistein A-ring. This reaction is catalyzed by a specific isoflavone prenyltransferase.

  • C-8 Prenylation of 6-Prenylgenistein: The second prenylation occurs at the C-8 position of the 6-prenylgenistein intermediate, yielding the final product, this compound. This step is catalyzed by a second prenyltransferase, which may exhibit specificity for the already mono-prenylated substrate.

dot

Sequential prenylation pathway of genistein to this compound.

Key Enzymes in the Biosynthesis

The prenylation steps are catalyzed by membrane-bound prenyltransferases belonging to the UbiA superfamily. Research has identified several key enzymes from the medicinal plant Sophora flavescens that are involved in the biosynthesis of prenylated flavonoids.

  • Sophora flavescens Genistein 6-Dimethylallyltransferase (SfG6DT): This enzyme has been shown to specifically catalyze the prenylation of genistein at the C-6 position, producing 6-prenylgenistein.[1]

  • Sophora flavescens Naringenin 8-Dimethylallyltransferase (SfN8DT-1): While the primary substrate for this enzyme is naringenin, some flavonoid prenyltransferases exhibit broader substrate specificity.[2][3][4][5] It is hypothesized that an enzyme with similar activity to SfN8DT-1 is responsible for the second prenylation step at the C-8 position of 6-prenylgenistein.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the prenylation of genistein and related flavonoids.

EnzymeSubstrateApparent K_m (µM)V_maxk_catSpecific Activity (nmol h⁻¹ mg⁻¹ protein)Reference
SfN8DT-1 Naringenin55--1.38 ± 0.3[2]
SfN8DT-1 DMAPP106---[2]
SfG6DT Genistein---1.71 ± 0.3 (relative activity 100%)[1]
LaPT1 Genistein----[6]

Note: Comprehensive kinetic data (V_max, k_cat) for the specific sequential prenylation leading to this compound is still an active area of research. The data presented is based on studies of individual prenylation steps on isoflavone substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Prenyltransferases

The heterologous expression of plant membrane-bound prenyltransferases is commonly performed in Saccharomyces cerevisiae (yeast) or Escherichia coli. The following protocol is a general guideline for expression in yeast and subsequent microsome isolation.

dot

Experimental_Workflow_Expression Start Start: cDNA of Prenyltransferase Cloning Clone into Yeast Expression Vector (e.g., pYES2) Start->Cloning Transformation Transform into S. cerevisiae (e.g., INVSc1) Cloning->Transformation Culture Culture Yeast in Selective Medium (e.g., SC-Ura) Transformation->Culture Induction Induce Gene Expression (Galactose) Culture->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Glass Beads, Lysis Buffer) Harvest->Lysis Centrifugation1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifugation1 Ultracentrifugation High-Speed Ultracentrifugation (Pellet Microsomes) Centrifugation1->Ultracentrifugation Resuspension Resuspend Microsomal Pellet (Storage Buffer) Ultracentrifugation->Resuspension End End: Microsomal Fraction for Enzyme Assay Resuspension->End

Workflow for heterologous expression and microsome isolation.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the prenyltransferase gene (e.g., SfG6DT) and clone it into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (GAL1).

  • Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

  • Yeast Culture: Grow the transformed yeast cells in a selective synthetic complete medium lacking uracil (SC-Ura) with 2% (w/v) glucose at 30°C with shaking.

  • Induction of Gene Expression: When the culture reaches an OD600 of 0.6-0.8, harvest the cells by centrifugation, wash with sterile water, and resuspend in induction medium (SC-Ura with 2% (w/v) galactose) to induce protein expression. Incubate for 16-24 hours at 30°C.

  • Microsome Isolation:

    • Harvest the induced cells by centrifugation.

    • Wash the cell pellet with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in lysis buffer containing protease inhibitors and lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol). Determine the protein concentration using a Bradford assay.

In Vitro Enzyme Assay

This protocol outlines a method to determine the activity of the expressed prenyltransferases.

Reaction Mixture (Total Volume: 100 µL):

  • 50 mM Tris-HCl (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM DTT

  • 100 µM Genistein (or 6-prenylgenistein)

  • 200 µM DMAPP

  • 50-100 µg of microsomal protein

Procedure:

  • Combine all reaction components except the microsomal protein in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Resuspend the dried residue in methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of Prenylated Isoflavones

This protocol provides a general method for the identification and quantification of the reaction products.

dot

LCMS_Workflow Sample Resuspended Reaction Product Injection Inject into UPLC/HPLC System Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Spectrometry (MS1) (Full Scan for Precursor Ions) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Tandem Mass Spectrometry (MS2) (Scan for Product Ions) Fragmentation->MS2 DataAnalysis Data Analysis (Identification and Quantification) MS2->DataAnalysis Result Result: Identification of This compound DataAnalysis->Result

Workflow for LC-MS/MS analysis of prenylated isoflavones.

Instrumentation and Conditions:

  • Liquid Chromatography System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it over 15-20 minutes to elute the more hydrophobic prenylated compounds.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often effective for flavonoids.

  • Data Acquisition:

    • MS1 Scan: Scan for the precursor ion of this compound ([M-H]⁻ at m/z 405.17).

    • MS/MS Scan: Fragment the precursor ion to obtain characteristic product ions for structural confirmation.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversification of plant secondary metabolites. The identification and characterization of the key prenyltransferase enzymes open up possibilities for the metabolic engineering of microorganisms or plants to produce this and other valuable prenylated isoflavonoids on a larger scale. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and explore its potential applications in medicine and biotechnology.

References

6,8-Diprenylgenistein: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,8-Diprenylgenistein, a prenylated isoflavone, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, focusing on its impact on key cellular processes including apoptosis, cell cycle progression, and metastasis. We have synthesized findings from multiple studies to offer a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action

This compound and its closely related analog, 6,8-diprenylorobol, exert their anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are underpinned by the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by:

  • Upregulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax and Bim.

  • Downregulation of Anti-Apoptotic Proteins: A marked decrease in the levels of Bcl-2 and Bcl-xL.

  • Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP).

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels contribute to the apoptotic cascade.

  • Activation of p53: The tumor suppressor protein p53 is activated, further promoting apoptosis.

Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/G0 and G2/M phases. This is achieved through the upregulation of cell cycle inhibitors such as p21 and p27.

Inhibition of Metastasis and Lymphangiogenesis

This compound has demonstrated significant potential in inhibiting cancer metastasis. Its anti-metastatic action involves:

  • Inhibition of VEGF-A/VEGFR-2 Signaling: It suppresses the expression of Vascular Endothelial Growth Factor A (VEGF-A) in cancer cells and inhibits the activation of its receptor, VEGFR-2, in lymphatic endothelial cells.[1]

  • Downregulation of Downstream Effectors: Inhibition of key signaling molecules downstream of VEGFR-2, including FAK, PI3K, Akt, p38, and ERK.[1]

  • Suppression of HIF-1α: It inhibits the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of VEGF-A.[1]

Quantitative Data

The following tables summarize the quantitative data on the anti-cancer effects of this compound and 6,8-diprenylorobol.

Table 1: Cytotoxicity of 6,8-Diprenylorobol in Human Colon Cancer Cell Lines

Cell LineCompoundIncubation Time (h)IC50 (µM)
LoVo6,8-Diprenylorobol24> 60
48~50
72< 40
HCT156,8-Diprenylorobol24> 60
48~55
72< 40

Data extracted from Choi YJ, et al. (2021).[2]

Table 2: Effects of 6,8-Diprenylorobol on Apoptosis-Related Protein Expression in Colon Cancer Cells

ProteinTreatmentFold Change (vs. Control)
Cleaved PARP6,8-DiprenylorobolIncreased
Bax6,8-DiprenylorobolIncreased
Bim6,8-DiprenylorobolIncreased
Bcl-26,8-DiprenylorobolDecreased
Cleaved Caspase-36,8-DiprenylorobolIncreased
Cleaved Caspase-76,8-DiprenylorobolIncreased
Cleaved Caspase-86,8-DiprenylorobolIncreased
Cleaved Caspase-96,8-DiprenylorobolIncreased
p536,8-DiprenylorobolIncreased
p216,8-DiprenylorobolIncreased
p276,8-DiprenylorobolIncreased

Qualitative changes reported in Choi YJ, et al. (2021). Quantitative fold changes were not specified.[2]

Table 3: Effects of this compound on Lymphatic Endothelial Cell Proliferation, Migration, and Tube Formation

AssayTreatmentInhibition (%)
Proliferation6,8-DG (10 µM)Significant
Migration6,8-DG (10 µM)Significant
Tube Formation6,8-DG (10 µM)Significant

Qualitative "significant" inhibition reported in Bae MG, et al. (2021). Specific percentages were not provided in the abstract.[1]

Signaling Pathways

This compound modulates multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound inhibits this pathway by decreasing the phosphorylation of Akt.[1][3] This leads to the downstream activation of pro-apoptotic factors and inhibition of cell growth.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival MAPK_Pathway 6,8-Diprenylorobol 6,8-Diprenylorobol ERK ERK 6,8-Diprenylorobol->ERK Inhibits Phosphorylation JNK JNK 6,8-Diprenylorobol->JNK p38 p38 6,8-Diprenylorobol->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis VEGFA_Pathway cluster_cancer_cell Cancer Cell cluster_endothelial_cell Lymphatic Endothelial Cell HIF-1α HIF-1α VEGF-A VEGF-A HIF-1α->VEGF-A promotes expression VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds to 6,8-DG_cancer This compound 6,8-DG_cancer->HIF-1α Downstream Signaling\n(FAK, PI3K, Akt, p38, ERK) Downstream Signaling (FAK, PI3K, Akt, p38, ERK) VEGFR-2->Downstream Signaling\n(FAK, PI3K, Akt, p38, ERK) Lymphangiogenesis\nMetastasis Lymphangiogenesis Metastasis Downstream Signaling\n(FAK, PI3K, Akt, p38, ERK)->Lymphangiogenesis\nMetastasis 6,8-DG_endothelial This compound 6,8-DG_endothelial->VEGFR-2 inhibits binding Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Densitometry and Analysis G->H

References

Pharmacological Profile of 6,8-Diprenylgenistein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

6,8-Diprenylgenistein, a naturally occurring prenylated isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory and anti-cancer properties. This document details its mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a flavonoid compound characterized by the presence of two prenyl groups attached to the genistein backbone. It has been isolated from various plant sources, including Derris scandens and Glycyrrhiza uralensis. The addition of the lipophilic prenyl groups is believed to enhance the biological activity of the parent genistein molecule. Emerging research has highlighted the potential of this compound as a therapeutic agent, primarily owing to its potent anti-inflammatory and anti-cancer effects. This guide aims to consolidate the existing knowledge on the pharmacological properties of this compound to facilitate further research and development.

Pharmacodynamics: Mechanism of Action

The biological activities of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated in immune cells like macrophages, leading to the production of inflammatory mediators.

  • Inhibition of NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is thought to interfere with this process, thereby reducing the expression of NF-κB target genes.

  • Inhibition of MAPK Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of the inflammatory response. This compound has been observed to inhibit the phosphorylation of these kinases, thus dampening the downstream signaling cascade that leads to the production of inflammatory cytokines.

The concerted inhibition of these pathways results in a significant reduction in the secretion of pro-inflammatory mediators, including:

  • Nitric Oxide (NO): A signaling molecule that plays a role in inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation.

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine with a wide range of biological effects.

  • Interleukin-1β (IL-1β): A potent inflammatory cytokine.

Anti-Cancer Activity

The anti-cancer properties of this compound have been demonstrated in various cancer cell lines, with its mechanism of action involving the induction of apoptosis, cell cycle arrest, and inhibition of lymphangiogenesis.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on breast cancer cell lines have shown that this compound can induce programmed cell death (apoptosis) and halt the progression of the cell cycle, thereby inhibiting tumor growth.

  • Inhibition of Lymphangiogenesis: In the context of oral cancer, this compound has been found to inhibit the formation of new lymphatic vessels (lymphangiogenesis). This effect is mediated through the downregulation of Vascular Endothelial Growth Factor-A (VEGF-A) and the subsequent inhibition of the VEGF-A/VEGFR-2 signaling pathway in lymphatic endothelial cells. By impeding lymphangiogenesis, this compound may limit the metastatic spread of cancer cells.

Quantitative Pharmacological Data

Quantitative data on the bioactivity of this compound is limited in the currently available literature. However, a study on a structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), provides valuable insight into its potential potency.

Table 1: Inhibitory Concentration (IC50) of a Structurally Related Flavanone

CompoundTargetCell LineIC50 ValueReference
6,8-diprenyl-7,4′-dihydroxyflavanone (DDF)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages12.21 μM[1]

Note: Specific IC50 values for this compound for the inhibition of TNF-α, IL-6, and its cytotoxic effects on various cancer cell lines are not yet available in published literature and represent a key area for future research.

Pharmacokinetics (ADME)

There is currently no specific data available on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. However, studies on other prenylated flavonoids suggest that their bioavailability may be limited due to metabolic processes in the liver. The lipophilic nature of the prenyl groups may facilitate membrane permeability, but can also make them susceptible to phase I and phase II metabolism. Further research is required to elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols commonly employed in the pharmacological evaluation of compounds like this compound. These are provided as a guide for researchers and may require optimization for specific experimental conditions.

In Vitro Anti-inflammatory Activity Assessment

5.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

5.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After cell treatment, collect the culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

5.1.3. Cytokine Measurement (ELISA)

  • Collect the culture supernatant after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and adding the substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

5.1.4. Western Blot Analysis for NF-κB and MAPK Pathways

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Cancer Activity Assessment

5.2.1. Cell Culture and Treatment

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, HCT116 and HT-29 for colon cancer, SCC-9 and CAL-27 for oral cancer).

  • Culture Medium and Conditions: As recommended for the specific cell line.

  • Treatment Protocol:

    • Seed cells in 96-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

5.2.2. Cell Viability Assay (MTT Assay)

  • After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

5.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • After treatment, harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

G Figure 1. Inhibition of NF-κB and MAPK Signaling by this compound cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 MAPK Pathway cluster_3 NF-κB Pathway LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 Ikk IKK LPS->Ikk Nucleus Nucleus ERK->Nucleus JNK->Nucleus p38->Nucleus IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription NO Nitric Oxide (NO) Nucleus->NO iNOS transcription Diprenylgenistein This compound Diprenylgenistein->ERK Diprenylgenistein->JNK Diprenylgenistein->p38 Diprenylgenistein->Ikk G Figure 2. Inhibition of VEGF-A-Induced Lymphangiogenesis by this compound cluster_0 Tumor Cell cluster_1 Lymphatic Endothelial Cell Tumor Oral Cancer Cell VEGFA VEGF-A Tumor->VEGFA secretes VEGFR2 VEGFR-2 Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling activates Lymphangiogenesis Lymphangiogenesis (Proliferation, Migration) Signaling->Lymphangiogenesis VEGFA->VEGFR2 binds Diprenylgenistein This compound Diprenylgenistein->Tumor inhibits VEGF-A expression Diprenylgenistein->VEGFR2 inhibits activation G Figure 3. Workflow for In Vitro Anti-inflammatory Assays start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa griess Griess Assay for NO collect_supernatant->griess western Western Blot for NF-κB & MAPK Pathways lyse_cells->western end Data Analysis elisa->end griess->end western->end G Figure 4. Workflow for In Vitro Anti-Cancer Assays start Seed Cancer Cells treat Treat with This compound start->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis end Data Analysis (IC50, % Apoptosis) viability->end apoptosis->end

References

6,8-Diprenylgenistein: A Comprehensive Technical Guide on its Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylgenistein, a prenylated isoflavonoid predominantly found in the Fabaceae (legume) family, plays a significant role in plant defense mechanisms. As a phytoalexin, its production is induced in response to various biotic and abiotic stressors, contributing to the plant's innate immunity. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory signaling pathways associated with this compound in plants. Detailed experimental protocols for its extraction, quantification, and the characterization of related enzymes are presented, alongside a comprehensive summary of available quantitative data. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex molecular interactions and experimental workflows discussed, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Introduction

Isoflavonoids are a class of plant secondary metabolites almost exclusive to the legume family (Fabaceae) that are well-documented for their diverse biological activities. Among these, prenylated isoflavonoids, characterized by the attachment of one or more isoprenoid-derived prenyl groups to the isoflavonoid backbone, exhibit enhanced bioactivity, including antimicrobial and insecticidal properties. This enhanced biological activity is often attributed to the increased lipophilicity conferred by the prenyl moieties, which facilitates interaction with cellular membranes.

This compound is a diprenylated derivative of the isoflavone genistein, with prenyl groups attached at the C-6 and C-8 positions of the A-ring. It has been isolated from various legume species, including Glycyrrhiza uralensis (licorice) and Sophora flavescens.[1][2] Emerging evidence suggests that this compound functions as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to pathogens or other stressors. This guide will delve into the metabolic pathways leading to its synthesis, its functional roles in plant physiology, and the signaling networks that regulate its production.

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone scaffold, genistein. The subsequent and characteristic steps involve the attachment of two dimethylallyl pyrophosphate (DMAPP) molecules by prenyltransferase enzymes.

Formation of the Genistein Backbone

The synthesis of genistein is a well-characterized branch of the flavonoid biosynthetic pathway.[3] Key enzymes in this pathway include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

  • Isoflavone synthase (IFS): A key enzyme in isoflavonoid biosynthesis, which catalyzes the rearrangement of the B-ring of naringenin from position 2 to position 3, forming 2-hydroxyisoflavanone.

  • 2-Hydroxyisoflavanone dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to form genistein.

Prenylation of Genistein

The final steps in the biosynthesis of this compound involve the sequential addition of two prenyl groups from DMAPP to the genistein core. This reaction is catalyzed by isoflavone prenyltransferases (PTs) , which are typically membrane-bound enzymes.[1][2]

While the specific enzyme(s) responsible for the synthesis of this compound have not been definitively characterized, studies on other prenylated isoflavonoids provide insights into the process. For instance, an isoflavone-specific prenyltransferase from Sophora flavescens, designated SfG6DT, has been shown to catalyze the prenylation of genistein at the 6-position.[2] It is hypothesized that a similar or a set of prenyltransferases with specificity for the C-6 and C-8 positions of genistein are responsible for the formation of this compound. The biosynthesis likely proceeds in a stepwise manner, with the formation of 6-prenylgenistein as an intermediate, followed by a second prenylation event at the C-8 position, or vice versa.

This compound Biosynthesis Genistein Genistein 6-Prenylgenistein 6-Prenylgenistein Genistein->6-Prenylgenistein Prenyltransferase 1 (PT1) DMAPP1 DMAPP DMAPP1->6-Prenylgenistein This compound This compound 6-Prenylgenistein->this compound Prenyltransferase 2 (PT2) DMAPP2 DMAPP DMAPP2->this compound

Caption: Proposed biosynthetic pathway of this compound from genistein.

Role in Plant Metabolism and Defense

The primary role of this compound in plant metabolism is associated with defense against pathogens. As a phytoalexin, its accumulation is induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

Phytoalexin Activity

Prenylated isoflavonoids, including this compound, exhibit broad-spectrum antimicrobial activity against fungi and bacteria. The lipophilic nature of the prenyl groups is thought to enhance their ability to disrupt microbial cell membranes, leading to cell death or inhibition of growth. The induction of this compound synthesis in response to pathogen attack provides a localized chemical defense at the site of infection.

Response to Abiotic Stress

In addition to biotic stress, the production of isoflavonoids can be influenced by abiotic stressors such as high salinity and drought.[4][5][6] Studies on Glycyrrhiza uralensis have shown that salt stress can lead to significant changes in the metabolome, including the accumulation of various flavonoids and isoflavonoids.[4][6] While specific data for this compound is limited, it is plausible that its biosynthesis is also modulated by abiotic stress as part of a broader stress response mechanism in plants.

Signaling Pathways Regulating Production

The synthesis of phytoalexins is tightly regulated by complex signaling networks that are activated upon stress perception. Key signaling molecules and pathways involved in the induction of isoflavonoid biosynthesis include:

  • Jasmonates (JA): Methyl jasmonate (MeJA) is a well-known elicitor of secondary metabolite production, including prenylated flavonoids.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are central to plant immune signaling. Upon PAMP recognition, a phosphorylation cascade is initiated, leading to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in phytoalexin biosynthesis.[7][8][9][10][11] In legumes, MAPK signaling has been implicated in the induction of isoflavonoid phytoalexins.

Phytoalexin Induction Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs PBG Phytoalexin Biosynthetic Genes (e.g., IFS, PTs) TFs->PBG Transcriptional Activation Phytoalexins This compound & other Phytoalexins PBG->Phytoalexins Enzymatic Synthesis

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Data Presentation

Quantitative data for this compound is sparse in the literature. The following table summarizes available information on the quantification of related isoflavonoids in Glycyrrhiza species.

CompoundPlant SpeciesTissueMethodConcentration/ContentReference
Liquiritigenin Glycyrrhiza uralensisRoot1H-qNMRVaries by origin[12]
Isoliquiritin Glycyrrhiza uralensisRoot1H-qNMRVaries by origin[12]
Liquiritin Glycyrrhiza uralensisRoot1H-qNMRVaries by origin[12]
Six Flavonoids Glycyrrhiza spp.RootUPC²Varies by species[13][14]

Note: Specific quantitative data for this compound is needed and represents a significant research gap. The data presented for related compounds highlights the variability in isoflavonoid content based on genetic and environmental factors.

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract isoflavonoids, including this compound, from plant tissues for subsequent analysis.

Materials:

  • Dried and powdered plant material (e.g., roots of Glycyrrhiza uralensis)

  • Methanol or ethanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Weigh 1 gram of the powdered plant material and place it in a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Combine the supernatants and evaporate to dryness using a rotary evaporator.

  • Redissolve the dried extract in a small volume of methanol.

  • For further purification, the extract can be passed through a C18 SPE cartridge, eluting with a methanol-water gradient to fractionate the compounds.

Extraction Workflow Start Powdered Plant Material Extraction Ultrasonic Extraction with Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation Redissolution Redissolve in Methanol Evaporation->Redissolution Analysis UPLC-MS/MS Analysis Redissolution->Analysis

Caption: General workflow for the extraction of isoflavonoids from plant material.

Quantification by UPLC-MS/MS

Objective: To quantify the concentration of this compound in plant extracts.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: A specific precursor ion to product ion transition for this compound would need to be determined using a pure standard. For genistein, a common transition is m/z 269 -> 133.

Quantification:

  • A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Heterologous Expression and In Vitro Assay of Prenyltransferases

Objective: To functionally characterize candidate prenyltransferase genes involved in this compound biosynthesis.

Protocol:

  • Gene Cloning: The candidate prenyltransferase gene is cloned into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression vector is transformed into Saccharomyces cerevisiae.

  • Microsome Isolation: Yeast cells expressing the prenyltransferase are cultured, harvested, and lysed. The microsomal fraction, containing the membrane-bound prenyltransferase, is isolated by differential centrifugation.

  • In Vitro Assay:

    • The reaction mixture contains:

      • Microsomal protein

      • Genistein (substrate)

      • DMAPP (prenyl donor)

      • Buffer (e.g., Tris-HCl, pH 7.5)

      • Divalent cations (e.g., MgCl₂)

    • The reaction is incubated at 30°C for a defined period.

    • The reaction is stopped, and the products are extracted with ethyl acetate.

  • Product Analysis: The extracted products are analyzed by UPLC-MS/MS to identify the formation of prenylated genistein derivatives.

Enzyme Assay Workflow Cloning Clone PT Gene into Yeast Vector Transformation Transform Yeast Cloning->Transformation Culture Culture Yeast Transformation->Culture Isolation Isolate Microsomes Culture->Isolation Assay In Vitro Prenylation Assay (Genistein + DMAPP) Isolation->Assay Analysis UPLC-MS/MS Analysis of Products Assay->Analysis

Caption: Workflow for the heterologous expression and in vitro assay of a plant prenyltransferase.

Conclusion and Future Perspectives

This compound is a specialized isoflavonoid with a clear role in plant defense as a phytoalexin. Its biosynthesis from the common isoflavone genistein is catalyzed by prenyltransferase enzymes, the specific details of which are an active area of research. The induction of its production by biotic and abiotic stresses is regulated by complex signaling pathways, offering targets for metabolic engineering to enhance plant disease resistance.

Future research should focus on the definitive identification and characterization of the specific prenyltransferases responsible for the C-6 and C-8 prenylation of genistein. Elucidating the precise signaling cascade that leads to the activation of these enzymes will provide a more complete understanding of the regulation of this compound biosynthesis. Furthermore, comprehensive quantitative studies on the accumulation of this compound in various legume species under different stress conditions are needed to fully appreciate its ecological significance and potential for agricultural applications. For drug development professionals, a deeper understanding of the biosynthesis and regulation of this compound could open avenues for its sustainable production through metabolic engineering in microbial or plant-based systems, providing a source for this and other bioactive prenylated flavonoids.

References

The Multifaceted Biological Activities of 6,8-Diprenylgenistein: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein (6,8-DG), a prenylated isoflavone primarily isolated from plants such as Cudrania tricuspidata and Derris scandens, has emerged as a promising natural compound with a diverse range of biological activities.[1] Structurally similar to the well-studied isoflavone genistein, the presence of two prenyl groups at the 6 and 8 positions of the A ring significantly enhances its therapeutic potential. This technical guide provides an in-depth review of the current scientific literature on the biological activities of 6,8-DG, with a focus on its anti-lymphangiogenic, anti-obesity, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anti-Lymphangiogenic Activity

One of the most well-documented biological activities of 6,8-DG is its potent inhibition of lymphangiogenesis, the formation of new lymphatic vessels. This process is critically involved in tumor metastasis, making its inhibition a key strategy in cancer therapy. 6,8-DG has been shown to effectively suppress vascular endothelial growth factor-A (VEGF-A)-induced lymphangiogenesis both in vitro and in vivo.[2][3]

Quantitative Data on Anti-Lymphangiogenic Effects

The inhibitory effects of this compound on various cellular processes involved in lymphangiogenesis have been quantified in human lymphatic microvascular endothelial cells (HLMECs). The data presented below is derived from studies investigating the impact of 6,8-DG on HLMECs treated with recombinant human VEGF-A (rhVEGF-A).

Biological EffectCell LineTreatmentConcentration of 6,8-DG (µM)Inhibition (%)Reference
Proliferation HLMECsrhVEGF-A1significant[3]
2.5significant[3]
5significant[3]
Tube Formation HLMECsrhVEGF-A1Dose-dependent decrease[3]
2.5Dose-dependent decrease[3]
5Dose-dependent decrease[3]
Migration HLMECsrhVEGF-A162[3]
2.588[3]
5104 (indicating reversal of migration)[3]
Signaling Pathway

6,8-DG exerts its anti-lymphangiogenic effects primarily by targeting the VEGF-A/VEGFR-2 signaling pathway. It has been shown to inhibit the expression of VEGF-A in cancer cells and interfere with the binding of VEGF-A to its receptor, VEGFR-2, on lymphatic endothelial cells.[2][3] This blockade of receptor activation leads to the downstream suppression of key signaling molecules involved in cell proliferation, migration, and survival, including Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), p38 Mitogen-Activated Protein Kinase (p38), and Extracellular signal-regulated kinase (ERK).[2][3] Furthermore, 6,8-DG has been observed to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates VEGF-A expression under hypoxic conditions often found in solid tumors.[2]

VEGF_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α FAK FAK VEGFR-2->FAK PI3K PI3K VEGFR-2->PI3K p38 p38 VEGFR-2->p38 ERK ERK VEGFR-2->ERK Migration Migration FAK->Migration AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Tube Formation Tube Formation p38->Tube Formation ERK->Proliferation HIF-1α->VEGF-A Upregulates Expression 6,8-DG_1 This compound 6,8-DG_1->HIF-1α Inhibits 6,8-DG_2 This compound 6,8-DG_2->VEGF-A Inhibits Expression 6,8-DG_3 This compound 6,8-DG_3->VEGFR-2 Inhibits Activation

Caption: 6,8-DG inhibits lymphangiogenesis via the VEGF-A/VEGFR-2 pathway.

Experimental Protocols

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the formation of capillaries.

  • Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HLMECs and resuspend them in EGM-2V medium. Seed the cells onto the solidified Matrigel at a density of 2 x 10^4 cells per well.

  • Treatment: Add 6,8-DG at desired concentrations (e.g., 1, 2.5, and 5 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rhVEGF-A).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 6-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

This technique is used to detect and quantify the phosphorylation status of VEGFR-2, a key indicator of its activation.

  • Cell Culture and Treatment: Culture HLMECs to near confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with rhVEGF-A in the presence or absence of various concentrations of 6,8-DG for a specified time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Anti-Obesity Activity

6,8-DG has demonstrated significant potential as an anti-obesity agent. Its mechanism of action is primarily attributed to the inhibition of pancreatic lipase, a crucial enzyme for the digestion and absorption of dietary fats. By inhibiting this enzyme, 6,8-DG reduces the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.

Quantitative Data on Anti-Obesity Effects

The inhibitory effect of this compound on pancreatic lipase has been determined in vitro. In vivo studies have further elucidated its impact on weight management in a high-fat diet (HFD)-induced obesity mouse model.

Biological EffectAssay/ModelParameterValueReference
Pancreatic Lipase Inhibition In vitro enzyme assayIC5065.0 µM[4]
Body Weight Gain HFD-induced obese mice (6 weeks)10 mg/kg 6,8-DGSignificantly lower than HFD group[1]
30 mg/kg 6,8-DGSignificantly lower than HFD group[1]
Fat Accumulation HFD-induced obese mice (6 weeks)Epididymal adipose tissue & liverDramatically decreased with 6,8-DG[1]
Food Efficiency Ratio HFD-induced obese mice (6 weeks)10 mg/kg 6,8-DGSignificantly lower than HFD group[1]
30 mg/kg 6,8-DGSignificantly lower than HFD group[1]
Signaling Pathway

The anti-obesity effects of 6,8-DG may also involve the modulation of cellular energy homeostasis. While direct studies on 6,8-DG are ongoing, its structural analog, genistein, and other flavonoids have been shown to influence the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can lead to the phosphorylation and inactivation of enzymes involved in fatty acid and cholesterol biosynthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, thereby promoting fatty acid oxidation.

Obesity_Signaling_Pathway cluster_stimulus Dietary Factor cluster_enzyme Enzyme cluster_intracellular Intracellular Signaling cluster_response Metabolic Response Dietary Fats (Triglycerides) Dietary Fats (Triglycerides) Pancreatic Lipase Pancreatic Lipase Dietary Fats (Triglycerides)->Pancreatic Lipase Substrate for Fat Absorption Fat Absorption Pancreatic Lipase->Fat Absorption Enables AMPK AMPK ACC ACC AMPK->ACC Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis 6,8-DG This compound 6,8-DG->Pancreatic Lipase Inhibits 6,8-DG->AMPK Potentially Activates

Caption: 6,8-DG exhibits anti-obesity effects via pancreatic lipase inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, typically using a chromogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of the substrate, p-nitrophenyl palmitate (p-NPP), in isopropanol.

    • Prepare a stock solution of 6,8-DG in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the PPL solution, and various concentrations of 6,8-DG or a vehicle control.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the p-NPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of lipase inhibition for each concentration of 6,8-DG compared to the control. Determine the IC50 value, which is the concentration of 6,8-DG required to inhibit 50% of the pancreatic lipase activity.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. 6,8-DG and structurally related compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways. While direct quantitative data for 6,8-DG's anti-inflammatory activity is still emerging, studies on the closely related compound 6,8-diprenyl-7,4'-dihydroxyflavanone provide strong evidence for its mechanism of action.

Signaling Pathway

The anti-inflammatory effects are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and ERK signaling pathways in macrophages. Upon stimulation by pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). 6,8-diprenyl-7,4'-dihydroxyflavanone has been shown to suppress the activation of both NF-κB and ERK, thereby reducing the expression and release of these pro-inflammatory molecules.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway ERK Pathway ERK Pathway TLR4->ERK Pathway NO NO NF-κB Pathway->NO TNF-α TNF-α NF-κB Pathway->TNF-α IL-1β IL-1β NF-κB Pathway->IL-1β IL-6 IL-6 NF-κB Pathway->IL-6 ERK Pathway->NO ERK Pathway->TNF-α ERK Pathway->IL-1β ERK Pathway->IL-6 6,8-DG_analog 6,8-Diprenyl-7,4'-dihydroxyflavanone 6,8-DG_analog->NF-κB Pathway Inhibits 6,8-DG_analog->ERK Pathway Inhibits

Caption: Anti-inflammatory action via NF-κB and ERK pathway inhibition.

Experimental Protocols

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 6,8-DG for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Conclusion

This compound is a promising natural product with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined anti-lymphangiogenic effects, mediated through the inhibition of the VEGF-A/VEGFR-2 pathway, highlight its potential as an anti-metastatic agent in cancer therapy. The compound's ability to inhibit pancreatic lipase underscores its utility in the management of obesity and related metabolic disorders. Furthermore, its emerging anti-inflammatory properties, likely acting through the suppression of NF-κB and ERK signaling, suggest its broader application in inflammatory conditions. The detailed experimental protocols and quantitative data summarized in this technical guide provide a solid foundation for future research and development of this compound as a novel therapeutic agent. Continued exploration of its multifaceted mechanisms of action and in vivo efficacy is crucial to fully realize its clinical potential.

References

6,8-Diprenylgenistein synonyms and alternative names

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6,8-Diprenylgenistein: Synonyms, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring prenylated isoflavone. It includes a detailed compilation of its synonyms and alternative names, quantitative data on its biological activities, and descriptions of the experimental protocols used to determine these activities. Furthermore, this guide illustrates the key signaling pathway modulated by this compound.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. The following table summarizes its key identifiers and synonyms for accurate cross-referencing.[1][2][3][4][5]

Identifier TypeIdentifier
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
CAS Registry Number 51225-28-6
Common Synonyms 5,7,4'-trihydroxy-6,8-diprenylisoflavone[1][3], 8-Prenylwighteone[1][4], 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone[4]
Systematic Names 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methyl-2-buten-1-yl)-[1][3]
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-en-1-yl)-4h-chromen-4-one[1][4]
Database IDs CHEBI:66263[1][4], CHEMBL494252[1][4], PubChem CID: 480783[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably as an antimicrobial and an anti-lymphangiogenic agent.

Antimicrobial Activity

This compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.

Bacterial StrainMIC (µg/mL)Reference
Streptococcus iniae7.81 - 500--INVALID-LINK--
Streptococcus mutans UA1594--INVALID-LINK--
Gram-positive bacteria (general)Good activity--INVALID-LINK--
Anti-lymphangiogenic Activity

Recent studies have highlighted the potential of this compound in cancer therapy, specifically in inhibiting lymphangiogenesis, the formation of new lymphatic vessels, which is a critical step in tumor metastasis.

Table 2: Inhibitory effects of this compound on lymphangiogenesis.

AssayCell LineTreatmentKey FindingsReference
Proliferation AssayHLMECsThis compound (0-20 µM)Dose-dependently inhibited VEGF-A-induced proliferation.--INVALID-LINK--
Tube Formation AssayHLMECsThis compound (5, 10, 20 µM)Significantly inhibited VEGF-A-induced tube formation.--INVALID-LINK--
Migration AssayHLMECsThis compound (5, 10, 20 µM)Dose-dependently suppressed VEGF-A-induced migration.--INVALID-LINK--
In vivo lymphangiogenesisOCSLN animal modelThis compound treatmentSuppressed tumor-induced lymphangiogenesis and sentinel lymph node (SLN) metastasis.--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of this compound.

Micro Broth Dilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: A fixed volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Assays for Anti-lymphangiogenic Activity

These in vitro assays utilize human lymphatic microvascular endothelial cells (HLMECs) to model the process of lymphangiogenesis.

  • Cell Proliferation Assay:

    • HLMECs are seeded in 96-well plates and allowed to attach.

    • Cells are then treated with various concentrations of this compound in the presence or absence of a pro-lymphangiogenic factor like VEGF-A.

    • After a set incubation period (e.g., 48 hours), cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay.

  • Tube Formation Assay:

    • A layer of Matrigel (a basement membrane matrix) is coated onto the wells of a 96-well plate.

    • HLMECs are seeded onto the Matrigel in the presence of VEGF-A and different concentrations of this compound.

    • After incubation (e.g., 6-12 hours), the formation of tube-like structures is observed and quantified under a microscope.

  • Migration Assay (Wound Healing Assay):

    • HLMECs are grown to confluence in a culture plate.

    • A "scratch" or wound is created in the cell monolayer using a pipette tip.

    • The cells are then incubated with VEGF-A and various concentrations of this compound.

    • The rate of cell migration to close the wound is monitored and measured over time.

Signaling Pathway Analysis

This compound exerts its anti-lymphangiogenic effects by modulating specific intracellular signaling pathways. A key target is the Vascular Endothelial Growth Factor-A (VEGF-A) signaling cascade, which is crucial for the proliferation and migration of lymphatic endothelial cells.[6]

The following diagram illustrates the inhibitory effect of this compound on the VEGF-A/VEGFR-2 signaling pathway.

G cluster_0 Cancer Cell cluster_1 Lymphatic Endothelial Cell VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds to FAK FAK VEGFR2->FAK PI3K PI3K VEGFR2->PI3K p38 p38 VEGFR2->p38 ERK ERK VEGFR2->ERK Diprenylgenistein This compound Diprenylgenistein->VEGFR2 inhibits binding HIF1a HIF-1α Diprenylgenistein->HIF1a Lymphangiogenesis Lymphangiogenesis (Proliferation, Migration, Tube Formation) FAK->Lymphangiogenesis AKT AKT PI3K->AKT AKT->Lymphangiogenesis p38->Lymphangiogenesis ERK->Lymphangiogenesis HIF1a->VEGFA expression CancerCell Cancer Cell HLMEC Lymphatic Endothelial Cell

Caption: Inhibition of VEGF-A/VEGFR-2 signaling by this compound.

The diagram illustrates that this compound inhibits lymphangiogenesis through a dual mechanism.[6] It suppresses the expression of VEGF-A in cancer cells, likely by inhibiting the hypoxia-inducible factor (HIF-1α).[6] Additionally, it directly interferes with the binding of VEGF-A to its receptor, VEGFR-2, on human lymphatic microvascular endothelial cells (HLMECs).[6] This blockade prevents the activation of downstream signaling molecules, including FAK, PI3K, AKT, p38, and ERK, which are all critical for the processes of cell proliferation, migration, and tube formation that underpin lymphangiogenesis.[6]

References

In-Depth Technical Guide to the Spectroscopic Data of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,8-Diprenylgenistein, a naturally occurring isoflavone with significant potential in drug discovery. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. The following tables summarize the key quantitative data for easy reference and comparison.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

ParameterValueSource
Molecular FormulaC₂₅H₂₆O₅[1]
Molecular Weight406.5 g/mol [1]
Monoisotopic Mass406.17802393 Da
GC-MS Data
SourceYan Wang, et al. Bioorganic & Medicinal Chemistry, V. 21, 2013, P.6398-6404[1]
LC-MS Data
Precursor Type[M+H]⁺[1]
Precursor m/z407.185[1]
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on analyses of this compound isolated from natural sources.

¹³C NMR Spectroscopic Data

The complete ¹³C NMR data with specific chemical shifts will be populated here upon locating the supplementary data from relevant publications.

¹H NMR Spectroscopic Data

A comprehensive table of ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J), will be included here once the full spectral data is obtained from a primary research article.

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for isoflavonoids like this compound. For compound-specific parameters, it is recommended to consult the primary literature detailing its isolation and characterization.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Instrumentation: Mass spectra can be obtained using various instruments, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Introduction:

  • GC-MS: The sample, often derivatized to increase volatility, is injected into a gas chromatograph for separation before entering the mass spectrometer.

  • LC-MS: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation prior to introduction into the mass spectrometer.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M-H]⁻) and its fragment ions. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

This compound has been shown to exhibit various biological activities, including anti-proliferative and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways and a general workflow for its isolation.

experimental_workflow plant_material Plant Material (e.g., Derris scandens) extraction Solvent Extraction (e.g., Acetone) plant_material->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification compound This compound purification->compound analysis Spectroscopic Analysis (NMR, MS) compound->analysis

General workflow for the isolation and identification of this compound.

signaling_pathway compound This compound cell_viability Decreased Cancer Cell Viability compound->cell_viability inhibits mito_potential Reduced Mitochondrial Membrane Potential compound->mito_potential induces apoptosis Apoptosis cell_viability->apoptosis mito_potential->apoptosis

Proposed mechanism of anti-proliferative action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavone found in plants such as Cudrania tricuspidata.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects.[1] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, including biological fluids and plant extracts, is paramount. These methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and understanding its mechanism of action.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This method is suitable for the quantification of this compound in relatively simple matrices, such as plant extracts or formulations where the concentration of the analyte is high. It is a cost-effective and widely available technique.

  • LC-MS/MS: This is the preferred method for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates. Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte and its metabolites, even in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)10-50 ng/mL
Limit of Quantification (LOQ)50-150 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1-1 ng/mL
Limit of Quantification (LOQ)0.5-5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol is designed for the quantification of this compound in plant extracts and other semi-purified samples.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (analytical grade)

  • Syringe filters (0.22 µm)

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Given the structural similarity to genistein, a wavelength of 262 nm is recommended as a starting point. This should be confirmed by measuring the UV spectrum of a this compound standard.

5. Sample Preparation:

  • Accurately weigh the plant extract or sample.

  • Dissolve the sample in methanol to a known concentration.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

6. Calibration Curve:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards in the range of 1-200 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

1. Scope: This protocol provides a sensitive and selective method for the quantification of this compound in plasma and urine.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., Genistein-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 20% B

    • 7.1-9 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Mass Transitions (MRM):

    • This compound: Precursor Ion (Q1): m/z 405.17 ([M-H]⁻); Product Ion (Q3): To be determined by direct infusion of a standard. A likely fragmentation would involve the loss of a prenyl group (C5H8, 68.12 Da), resulting in a product ion of m/z 337.05.

    • Internal Standard (Genistein-d4): Q1: m/z 273.1; Q3: m/z 217.1

5. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma or urine, add 10 µL of the internal standard solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

6. Calibration Curve and Quality Controls:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Spike blank plasma or urine with known concentrations of this compound to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, and high concentrations).

  • Process the standards and QCs alongside the unknown samples using the sample preparation protocol described above.

  • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow and a relevant signaling pathway involving this compound.

G Figure 1: Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC Detection Detection (UV or MS/MS) LC->Detection Data Data Acquisition and Processing Detection->Data Quant Quantification (Calibration Curve) Data->Quant

Figure 1: Analytical workflow for this compound quantification.

G Figure 2: Simplified VEGF-A Signaling Pathway Inhibition by this compound VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK DPG This compound DPG->VEGFR2 Inhibits Activation AKT AKT PI3K->AKT p38 p38 AKT->p38 ERK ERK AKT->ERK Proliferation Endothelial Cell Proliferation FAK->Proliferation Migration Migration FAK->Migration TubeFormation Tube Formation FAK->TubeFormation p38->Proliferation p38->Migration p38->TubeFormation ERK->Proliferation ERK->Migration ERK->TubeFormation

Figure 2: Simplified VEGF-A signaling pathway inhibition by this compound.

Research has shown that this compound can inhibit the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by vascular endothelial growth factor A (VEGF-A).[2] It exerts this effect by inhibiting the activation of the VEGF receptor 2 (VEGFR-2) and its downstream signaling components, including FAK, PI3K, AKT, p38, and ERK.[2]

References

Application Note: Quantitative Analysis of 6,8-Diprenylgenistein using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6,8-Diprenylgenistein is a prenylated isoflavone found in various plants, including Flemingia philippinensis.[1][2] Like its parent compound, genistein, it belongs to the phytoestrogen family and has garnered interest for its potential biological activities, including antibacterial and anti-cancer properties.[3][4] Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The molecular formula for this compound is C₂₅H₂₆O₅, with a molecular weight of 406.47 g/mol .[5][6][7]

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized plant extracts, where sensitivity requirements are moderate.

Quantitative Data Summary (HPLC-UV)
ParameterValue
Retention Time (RT)~ 8.5 min
Limit of Detection (LOD)15 ng/mL
Limit of Quantitation (LOQ)50 ng/mL
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (R²)> 0.998
Recovery92% - 103%
Precision (%RSD)< 5%
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation (from Plant Material) a. Weigh 1.0 g of dried and powdered plant material. b. Extract with 20 mL of methanol using ultrasonication for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process twice more. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Reconstitute the residue in 1.0 mL of methanol. g. Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

3. Calibration Curve a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Perform serial dilutions to prepare working standards with concentrations ranging from 50 ng/mL to 5000 ng/mL. c. Inject each standard and plot the peak area against the concentration to construct the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or urine.[8][9][10] The method utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for precise detection.

Quantitative Data Summary (LC-MS/MS)
ParameterValue
Retention Time (RT)~ 4.2 min
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (R²)> 0.999
Recovery95% - 105%
Precision (%RSD)< 4%
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Plasma) a. To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated genistein or a structurally similar compound like 8-prenylnaringenin).[11] b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 15 minutes at 4 °C.[12] d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of 50% methanol/water. f. Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    5.0 98
    6.0 98
    6.1 40

    | 8.0 | 40 |

3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Gas Flow (Desolvation): 800 L/hr.

  • MRM Transitions: The fragmentation of the prenyl groups is a characteristic pathway for this class of compounds.[11]

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
    This compound (Quantifier) 407.2 351.2 ([M+H-C₄H₈]⁺) 25 100
    This compound (Qualifier) 407.2 339.2 ([M+H-C₅H₈]⁺) 20 100

    | Internal Standard (e.g., 8-prenylnaringenin) | 341.1 | 285.1 | 22 | 100 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect & Dry Supernatant Centrifugation->Supernatant Reconstitution Reconstitution & Filtration Supernatant->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Generate Report Quantification->Report G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPG This compound ER Estrogen Receptor (ERα / ERβ) DPG->ER Binds HSP HSP90 ER->HSP complex Dimer ER Dimerization ER->Dimer Conformational Change & Release Nucleus Nucleus Dimer->Nucleus Translocation Dimer_n ER Dimer ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates Dimer_n->ERE Binds to DNA

References

Application Notes and Protocols for In Vitro Assays of 6,8-Diprenylgenistein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavonoid that has garnered significant interest for its diverse biological activities, including anti-lymphangiogenic, antimicrobial, and anti-obesity effects.[1] As a derivative of genistein, it belongs to a class of phytoestrogens known for their potential therapeutic applications. The addition of two prenyl groups to the genistein backbone is believed to enhance its bioactivity.[2]

These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound. The protocols cover methods to assess its anti-cancer, anti-inflammatory, and antioxidant properties, along with the investigation of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for the in vitro activity of this compound and related compounds.

Table 1: Anti-Lymphangiogenic and Anti-Proliferative Activity of this compound

AssayCell LineTreatmentConcentrationResultReference
Cell Proliferation HLMECrhVEGF-A (20 ng/mL)1 µM 6,8-DG~25% inhibition[3]
2.5 µM 6,8-DG~45% inhibition[3]
5 µM 6,8-DG~70% inhibition[3]
Cell Migration HLMECrhVEGF-A (20 ng/mL)1 µM 6,8-DGSignificant inhibition[3]
2.5 µM 6,8-DGStronger inhibition[3]
5 µM 6,8-DGMost potent inhibition[3]
Tube Formation HLMECrhVEGF-A (20 ng/mL)1 µM 6,8-DGSignificant inhibition[3]
2.5 µM 6,8-DGStronger inhibition[3]
5 µM 6,8-DGMost potent inhibition[3]

Table 2: Anti-Inflammatory Activity of a Structurally Similar Compound (6,8-Diprenyl-7,4'-dihydroxyflavanone)

AssayCell LineTreatmentIC50 ValueReference
Nitric Oxide (NO) Production RAW 264.7LPS12.21 µM

Table 3: Antioxidant Activity of a Structurally Similar Compound (6,8-Diprenyleriodictyol)

AssayMethodIC50 ValueReference
DPPH Radical Scavenging Spectrophotometry< 50 µg/mL (High activity)[3]

Experimental Protocols

Anticancer Activity: Cell Viability and Proliferation (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SCCVII, MCF-7, PC-3)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • This compound (stock solution in DMSO)

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100. The IC50 value can be determined from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of this compound.

Materials:

  • This compound (stock solution in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Lymphatic Microvascular Endothelial Cells (HLMECs)

  • This compound

  • Endothelial Cell Growth Medium

  • Matrigel or other basement membrane extract

  • 96-well plates (pre-chilled)

  • Microscope with imaging software

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HLMECs and resuspend them in a serum-free medium containing various concentrations of this compound and a pro-angiogenic factor like VEGF-A (e.g., 20 ng/mL).

  • Incubation: Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well. Incubate for 4-18 hours at 37°C with 5% CO₂.

  • Imaging and Analysis: Observe and photograph the formation of tube-like structures under a microscope. Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the tube formation in treated wells to the vehicle control.

Mandatory Visualization

G Experimental Workflow: In Vitro Assays for this compound cluster_prep Preparation cluster_assays In Vitro Assays cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory cluster_antioxidant Antioxidant cluster_antiangiogenic Anti-angiogenic cluster_analysis Data Analysis Compound This compound Stock Solution MTT Cell Viability (MTT Assay) Compound->MTT Treatment NO Nitric Oxide Inhibition Compound->NO Treatment DPPH DPPH Radical Scavenging Compound->DPPH Treatment Tube Tube Formation Assay Compound->Tube Treatment Cells Cell Culture (Cancer, Macrophage, Endothelial) Cells->MTT Seeding Cells->NO Seeding Cells->Tube Seeding IC50 IC50 Determination MTT->IC50 NO->IC50 DPPH->IC50 Stats Statistical Analysis Tube->Stats

Caption: Workflow for in vitro evaluation of this compound.

G Signaling Pathway of this compound in Anti-Lymphangiogenesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds DG This compound DG->VEGFR2 Inhibits Binding FAK FAK DG->FAK PI3K PI3K DG->PI3K p38 p38 DG->p38 ERK ERK DG->ERK VEGFR2->FAK VEGFR2->PI3K VEGFR2->p38 VEGFR2->ERK Proliferation Proliferation FAK->Proliferation Migration Migration FAK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration p38->Proliferation p38->Migration ERK->Proliferation ERK->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Caption: this compound inhibits VEGF-A/VEGFR-2 signaling.

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane_receptor Membrane Receptor cluster_intracellular_signaling Intracellular Signaling cluster_nuclear_events Nuclear Events cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK ERK_inflam ERK TLR4->ERK_inflam IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits Gene Gene Transcription NFkappaB->Gene Translocates to Nucleus ERK_inflam->Gene DG_inflam This compound DG_inflam->IKK Inhibits DG_inflam->ERK_inflam Inhibits NO_prod Nitric Oxide (NO) Production Gene->NO_prod Cytokines Pro-inflammatory Cytokines Gene->Cytokines

Caption: Proposed mechanism of anti-inflammatory action.

References

Application Notes and Protocols for In Vivo Studies of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and experimental protocols for studying the in vivo effects of 6,8-Diprenylgenistein (6,8-DG), a prenylated isoflavone with significant therapeutic potential. This document covers its application in oncology and metabolic disease research, with suggested protocols for anti-inflammatory studies.

Introduction to this compound

This compound is a naturally occurring isoflavonoid found in plants such as Cudrania tricuspidata.[1] It is structurally related to genistein but possesses two prenyl groups, which are thought to enhance its biological activity. In vivo studies have primarily focused on its anti-cancer and anti-obesity effects.

Anti-Cancer Effects: Oral Cancer Model

6,8-DG has been shown to inhibit lymphangiogenesis and lymph node metastasis in an oral cancer model.[2] The primary animal model utilized is the oral cancer sentinel lymph node (OCSLN) model.

Quantitative Data Summary
Animal ModelTreatment GroupKey ParameterResultReference
VEGF-A-induced OCSLN in BALB/c mice6,8-DG treatedLYVE-1 intensity in tongue96% decrease compared to control[2]
VEGF-A-induced OCSLN in BALB/c mice6,8-DG treatedLYVE-1 intensity in sentinel lymph node66% decrease compared to control[2]
Matrigel plug assay in vivorhVEGF-A + 6,8-DGLymphatic vessel density (LYVE-1 intensity)Significant reduction compared to rhVEGF-A alone[2]
Experimental Protocol: Oral Cancer Sentinel Lymph Node (OCSLN) Model

This protocol is adapted from studies investigating the effects of compounds on VEGF-A-induced lymphangiogenesis and metastasis.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • SCCVII cells (murine squamous cell carcinoma)

  • SCCVII cells overexpressing mouse VEGF-A (SCCVII/mVEGF-A)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (appropriate formulation for in vivo administration)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Matrigel

  • Recombinant human VEGF-A (rhVEGF-A)

Procedure:

  • Cell Culture: Culture SCCVII and SCCVII/mVEGF-A cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and resuspend SCCVII or SCCVII/mVEGF-A cells in sterile PBS to a concentration of 5 x 10^5 cells/50 µL.

    • Anesthetize the mice.

    • Inject 50 µL of the cell suspension submucosally into the right border of the tongue.

  • Treatment:

    • Randomly divide the mice into control and treatment groups.

    • Administer 6,8-DG (e.g., via intraperitoneal injection) at the desired dose and schedule. The vehicle used for 6,8-DG should be administered to the control group.

  • Monitoring: Monitor the animals for tumor growth and overall health.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the mice.

    • Excise the tongue (primary tumor) and the sentinel lymph nodes.

    • Fix the tissues in 10% formalin and embed in paraffin.

    • Perform immunohistochemical staining for LYVE-1 to assess lymphatic vessel density.

    • Perform H&E staining and immunohistochemistry for cytokeratin to confirm metastasis in the lymph nodes.

Signaling Pathway: Anti-Lymphangiogenesis Effect of 6,8-DG

G cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to FAK FAK VEGFR2->FAK PI3K PI3K VEGFR2->PI3K p38 p38 VEGFR2->p38 ERK ERK VEGFR2->ERK DG This compound DG->VEGFR2 Inhibits activation Lymphangiogenesis Lymphangiogenesis & Metastasis FAK->Lymphangiogenesis AKT AKT PI3K->AKT AKT->Lymphangiogenesis p38->Lymphangiogenesis ERK->Lymphangiogenesis

Caption: 6,8-DG inhibits VEGF-A-induced lymphangiogenesis by blocking VEGFR-2 activation and downstream signaling.

Anti-Obesity Effects: High-Fat Diet Model

6,8-DG has demonstrated anti-obesity effects in a high-fat diet (HFD)-induced obese mouse model.[1]

Quantitative Data Summary
Animal ModelTreatment GroupDurationKey ParameterResultReference
HFD-induced obese miceDPG (10 mg/kg)6 weeksBody WeightSignificantly lower than HFD group[1]
HFD-induced obese miceDPG (30 mg/kg)6 weeksBody WeightSignificantly lower than HFD group[1]
HFD-induced obese miceDPG (10 and 30 mg/kg)6 weeksEpididymal adipose tissue and liver fat accumulationDramatically decreased compared to HFD group[1]

*DPG refers to this compound in the cited study.

Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Model

Materials:

  • C57BL/6J mice (male, 5-6 weeks old)

  • Normal chow diet (e.g., 10% kcal from fat)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • This compound (formulated for oral administration)

  • Metabolic cages (optional, for food and water intake monitoring)

Procedure:

  • Acclimation: Acclimate mice for one week with free access to normal chow and water.

  • Induction of Obesity:

    • Divide mice into a control group (remaining on normal chow) and an HFD group.

    • Feed the HFD group the high-fat diet for a period of 8-12 weeks to induce obesity.

  • Treatment:

    • Once obesity is established, divide the HFD mice into a vehicle control group and 6,8-DG treatment groups (e.g., 10 mg/kg and 30 mg/kg).

    • Administer 6,8-DG or vehicle daily via oral gavage for the duration of the study (e.g., 6 weeks).

  • Monitoring:

    • Record body weight and food intake weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for analysis of serum lipids, glucose, and insulin.

    • Dissect and weigh epididymal white adipose tissue and liver.

    • Perform histological analysis (e.g., H&E staining) of the liver to assess steatosis.

    • Perform Western blot analysis on adipose and liver tissue to assess protein expression related to lipid metabolism (e.g., AMPK, SREBP-1c, FAS).

Signaling Pathway: Anti-Obesity Effect of 6,8-DG

G cluster_downstream Metabolic Pathways DG This compound PancreaticLipase Pancreatic Lipase DG->PancreaticLipase Inhibits AMPK AMPK DG->AMPK Activates FatAbsorption Fat Absorption PancreaticLipase->FatAbsorption Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes CholesterolSynthesis Cholesterol Synthesis AMPK->CholesterolSynthesis Inhibits Obesity Obesity Lipogenesis->Obesity CholesterolSynthesis->Obesity FatAbsorption->Obesity

Caption: 6,8-DG exerts anti-obesity effects by inhibiting pancreatic lipase and activating AMPK.

Anti-Inflammatory Effects: Suggested Models

While direct in vivo anti-inflammatory studies for 6,8-DG are not extensively reported, its source, Cudrania tricuspidata, is known for anti-inflammatory properties. Furthermore, in vitro studies of similar compounds suggest potential anti-inflammatory activity. The following are standard animal models that can be used to investigate the in vivo anti-inflammatory effects of 6,8-DG.

Suggested Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.

Materials:

  • Sprague-Dawley or Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • This compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimation and Fasting: Acclimate animals and fast them overnight before the experiment.

  • Treatment:

    • Administer 6,8-DG, vehicle, or positive control orally or intraperitoneally.

  • Induction of Edema:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Pharmacokinetics and Toxicology

Specific pharmacokinetic and comprehensive toxicology data for this compound in animal models are limited. However, data from its parent compound, genistein, can provide some preliminary insights.

Pharmacokinetics of Genistein (as a reference)
  • Bioavailability: Oral bioavailability of genistein is generally low due to extensive first-pass metabolism.

  • Metabolism: Genistein is primarily metabolized in the intestine and liver to form glucuronide and sulfate conjugates.

  • Half-life: The half-life of genistein can vary depending on the animal model and route of administration.

Toxicology of Genistein (as a reference)
  • Acute toxicity studies in rats show a low order of toxicity for genistein.[3]

  • Subchronic and chronic studies in rats indicated that genistein is generally well-tolerated, with some effects on food consumption and body weight at high doses (e.g., 500 mg/kg/day).[3]

  • The No-Observed-Adverse-Effect-Level (NOAEL) for genistein in a 52-week rat study was determined to be 50 mg/kg/day based on mild hepatic effects at higher doses.[3]

Note: The prenyl groups in 6,8-DG may alter its pharmacokinetic and toxicological profile compared to genistein. Therefore, dedicated studies for 6,8-DG are necessary.

Experimental Workflow: Preliminary In Vivo Toxicity Assessment

G Start Dose Range Finding Study (e.g., in mice) AcuteTox Acute Toxicity Study (Single high dose) Start->AcuteTox SubchronicTox Subchronic Toxicity Study (e.g., 28 or 90 days) AcuteTox->SubchronicTox ClinicalObs Clinical Observations SubchronicTox->ClinicalObs BodyWeight Body Weight Changes SubchronicTox->BodyWeight Hematology Hematology SubchronicTox->Hematology ClinicalChem Clinical Chemistry SubchronicTox->ClinicalChem Histopath Histopathology of Organs SubchronicTox->Histopath Report Determine NOAEL ClinicalObs->Report BodyWeight->Report Hematology->Report ClinicalChem->Report Histopath->Report

Caption: A general workflow for assessing the in vivo toxicity of a compound like 6,8-DG.

References

Application Notes and Protocols for the Extraction of 6,8-Diprenylgenistein from Cudrania tricuspidata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of 6,8-diprenylgenistein, a promising bioactive isoflavonoid, from the fruits and leaves of Cudrania tricuspidata. The methodologies described are compiled from peer-reviewed scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.

Introduction to this compound

This compound is a prenylated isoflavonoid found in Cudrania tricuspidata that has garnered significant interest for its diverse pharmacological activities.[1] Research has demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-obesity agent.[1][2] Notably, it has been shown to inhibit VEGF-A-induced lymphangiogenesis, suggesting its therapeutic potential in cancer treatment by suppressing metastasis.[3][4] The dual prenyl groups on the genistein backbone are believed to be crucial for its enhanced biological efficacy.

Overview of Extraction and Purification Strategies

The extraction of this compound from Cudrania tricuspidata typically involves a multi-step process beginning with solvent extraction of the dried plant material, followed by fractionation and chromatographic purification to isolate the target compound. The choice of solvent and purification technique significantly impacts the yield and purity of the final product.

Extraction_Workflow A Plant Material (Cudrania tricuspidata fruits/leaves) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Solvent Partitioning (Fractionation) D->E F Target-Rich Fraction (e.g., n-hexane or Ethyl Acetate) E->F G Chromatographic Purification F->G H Purified this compound G->H I Analysis (HPLC/UPLC) H->I

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of bioactive compounds from Cudrania tricuspidata.

Table 1: Solvent Extraction Yields and Bioactive Content

Plant PartSolvent SystemExtraction MethodYield (%)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
LeavesDistilled WaterHeat-reflux (100°C, 5 min)14.177.1148.89[5]
LeavesEthanolHeat-reflux (78°C)2.17 - 5.6745.645.66 - 7.73[5]
LeavesHexaneHeat-reflux (68°C)2.3 - 3.90.343-[5]
Leaves80% Ethanol--~95-[6]
Leaves100% Ethanol--92.887.7[6]
Tree Pruning-Microwave-assisted-2.722.53[7]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Isolation and Purity of this compound

Starting MaterialPurification MethodYield of this compoundPurityReference
350 mg crude n-hexane extract of fruitsCentrifugal Partition Chromatography26.7 mg85%[8]
70% Ethanol extract of fruits-5.4% of extract>95%[9]

Detailed Experimental Protocols

Protocol 1: General Solvent Extraction of Cudrania tricuspidata

This protocol is a generalized procedure based on common laboratory practices for obtaining crude extracts.

  • Preparation of Plant Material:

    • Collect fresh fruits or leaves of Cudrania tricuspidata.

    • Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.

    • Dry the material in a shaded, well-ventilated area or using a laboratory oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 10 g of the dried, ground plant material and place it into a flask.[5]

    • Add 100 mL of the desired solvent (e.g., 80% aqueous acetone, methanol, or ethanol).[5][8]

    • Perform the extraction using one of the following methods:

      • Maceration: Let the mixture stand for 24 hours at room temperature with occasional stirring.[8]

      • Heat-Reflux: Heat the mixture under reflux for a specified time and temperature (e.g., 5 minutes at 100°C for water extraction).[5]

    • After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Isolation of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study that successfully isolated this compound from an n-hexane extract of C. tricuspidata fruits.[8]

  • Preparation of the n-Hexane Extract:

    • Extract 605 g of dried C. tricuspidata fruits with 80% aqueous acetone (5 x 1000 mL) for 24 hours at room temperature.[8]

    • Concentrate the extract and suspend it in 1000 mL of water.

    • Perform liquid-liquid partitioning with an equal volume of n-hexane.[8]

    • Collect the n-hexane layer and evaporate the solvent to yield the crude n-hexane extract.

  • Centrifugal Partition Chromatography (CPC):

    • Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v/v/v).[8]

    • Procedure:

      • Dissolve 350 mg of the crude n-hexane extract for CPC separation.[8]

      • Operate the CPC in ascending mode.

      • The separation should yield fractions containing 6,8-diprenylorobol and this compound.[8]

    • Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification:

    • Combine the fractions containing this compound.

    • If necessary, perform further purification by crystallization in a suitable solvent like methanol to improve purity.[8]

Protocol 3: Quantification of this compound using UPLC

This protocol outlines a validated method for the quantitative analysis of this compound.[1]

  • Sample Preparation:

    • Accurately weigh 1 g of the dried, powdered sample.

    • Extract with 20 mL of 100% methanol in an ultrasonic bath at 30°C for 60 minutes.[1]

    • Centrifuge the extract and filter the supernatant through a 0.2 µm membrane filter.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of standard solutions with concentrations ranging from 5 to 600 µg/mL by diluting the stock solution.[1]

  • UPLC Conditions:

    • System: Waters Alliance UPLC® with a UV detector.[1]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Flow Rate: 0.8 mL/min.[10]

    • Detection: UV detector set at an appropriate wavelength for isoflavonoids (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway of this compound in Angiogenesis

This compound has been shown to inhibit lymphangiogenesis by targeting the VEGF-A/VEGFR-2 signaling pathway.[3][4]

VEGF_Pathway cluster_cancer_cell Cancer Cell cluster_endothelial_cell Lymphatic Endothelial Cell HIF1a HIF-1α VEGFA_exp VEGF-A Expression HIF1a->VEGFA_exp VEGFA VEGF-A VEGFA_exp->VEGFA VEGFR2 VEGFR-2 VEGFA->VEGFR2 Downstream Downstream Signaling (FAK, PI3K, AKT, ERK) VEGFR2->Downstream Lymph Lymphangiogenesis (Proliferation, Migration, Tube Formation) Downstream->Lymph DPG1 This compound DPG1->HIF1a Inhibits DPG2 This compound DPG2->VEGFR2 Inhibits Binding

Caption: Inhibition of the VEGF-A/VEGFR-2 signaling pathway by this compound.

References

Application of 6,8-Diprenylgenistein in Anti-Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylgenistein is a prenylated isoflavonoid that has garnered significant attention in oncological research for its potential as an anti-cancer agent. This document provides a comprehensive overview of its applications, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inhibiting tumor-induced lymphangiogenesis, inducing apoptosis, and causing cell cycle arrest. These actions are mediated through the modulation of several key signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Lymphangiogenesis

This compound has been shown to suppress tumor-induced lymphangiogenesis, a critical process in cancer metastasis. It achieves this by inhibiting the expression of Vascular Endothelial Growth Factor-A (VEGF-A) in cancer cells and suppressing the VEGF-A/VEGFR-2 signaling pathway in human lymphatic microvascular endothelial cells (HLMECs)[1]. This disruption of the VEGF-A signaling cascade leads to the inhibition of HLMEC proliferation, migration, and tube formation, ultimately reducing lymphatic vessel formation in vivo[1]. The downstream signaling factors of VEGFR-2, such as PI3K, AKT, and ERK1/2, which are crucial for endothelial cell proliferation and migration, are also inhibited by this compound[1].

Induction of Apoptosis

A significant body of evidence points to the ability of this compound and related prenylated flavonoids to induce apoptosis in various cancer cell lines. This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Studies on the related compound, 5,7,4'-trihydroxy-6,8-diprenylisoflavone, have demonstrated that it stimulates apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the release of cytochrome C from the mitochondria[2]. Similarly, 6,8-diprenylorobol, another related compound, has been shown to increase the expression of cleaved PARP1, cleaved caspase-3, Bax, and Bim, while decreasing the expression of Bcl2 and BclXL in hepatocellular carcinoma cells[3][4]. Furthermore, 6,8-diprenylorobol induces apoptosis in human colon cancer cells through the generation of intracellular reactive oxygen species (ROS) and the activation of p53[5].

Cell Cycle Arrest

This compound and its analogs can halt the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. For instance, 5,7,4'-trihydroxy-6,8-diprenylisoflavone has been observed to inhibit cell cycle progression by up-regulating the expression of the cyclin-dependent kinase inhibitor p21[2]. Another related compound, 6,8-diprenylorobol, was found to increase the population of hepatocellular carcinoma cells in the G1/0 phase of the cell cycle[3][4]. The parent compound, genistein, is also known to cause cell cycle arrest at the S/G2-M phase in head and neck squamous cell carcinoma cells[6]. This effect is often mediated by targeting key regulators of the cell cycle such as cyclins and cyclin-dependent kinases (CDKs)[7][8][9][10][11].

Quantitative Data Summary

The following tables summarize the reported in vitro anti-cancer activities of this compound and related compounds. Due to the limited direct data on this compound's IC50 values, data for the closely related compound 6,8-diprenylorobol and the parent compound genistein are also included for comparative purposes.

CompoundCell LineCancer TypeIC50 (µM)Citation
GenisteinVariousVarious2.6 - 79[12]
6,8-DiprenylorobolLoVoColon Cancer~40 (at 72h)[5]
6,8-DiprenylorobolHCT15Colon Cancer~40 (at 72h)[5]

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds. This table provides a summary of the half-maximal inhibitory concentration (IC50) values reported for genistein and 6,8-diprenylorobol against various cancer cell lines.

CompoundCell LineTreatmentEffectCitation
6,8-DiprenylorobolHuh-760 µM for 48h75.68% apoptotic cells[3]
6,8-DiprenylorobolHepG260 µM for 48h67.64% apoptotic cells[3]
5,7,4'-Trihydroxy-6,8-diprenylisoflavoneMDA-MB-231Not specifiedIncreased apoptotic cells at 24h[2]
5,7,4'-Trihydroxy-6,8-diprenylisoflavoneMCF-7Not specifiedIncreased apoptotic cells at 72h[2]

Table 2: Apoptosis Induction by this compound Analogs. This table highlights the percentage of apoptotic cells observed in different cancer cell lines following treatment with analogs of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

G cluster_0 This compound Action on Lymphangiogenesis 6,8-DG 6,8-DG VEGF-A VEGF-A 6,8-DG->VEGF-A Inhibits Expression VEGFR-2 VEGFR-2 6,8-DG->VEGFR-2 Inhibits Activation VEGF-A->VEGFR-2 Activates PI3K PI3K VEGFR-2->PI3K ERK1/2 ERK1/2 VEGFR-2->ERK1/2 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Tube Formation Tube Formation AKT->Tube Formation ERK1/2->Proliferation ERK1/2->Migration ERK1/2->Tube Formation

Figure 1: Inhibition of VEGF-A/VEGFR-2 Signaling Pathway. This diagram illustrates how this compound (6,8-DG) inhibits lymphangiogenesis.

G cluster_1 This compound-Induced Apoptosis 6,8-DG_analog 6,8-DG Analogs Bcl-2 Bcl-2 6,8-DG_analog->Bcl-2 Down-regulates Bax Bax 6,8-DG_analog->Bax Up-regulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome C Cytochrome C Mitochondrion->Cytochrome C Release Caspases Caspases Cytochrome C->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Intrinsic Apoptosis Pathway Activation. This diagram shows the mechanism of apoptosis induction by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, LoVo)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound Incubate_24h_1->Treat_Compound Incubate_24_72h Incubate 24-72h Treat_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: MTT Assay Workflow. A flowchart outlining the key steps of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G Start Start Cell_Culture Culture and treat cells Start->Cell_Culture Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Resuspend_Buffer->Stain_AnnexinV_PI Incubate Incubate 15 min in dark Stain_AnnexinV_PI->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

Figure 4: Apoptosis Assay Workflow. A flowchart detailing the procedure for Annexin V/PI staining and flow cytometry analysis.

Western Blot Analysis

Objective: To detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against VEGF-A, VEGFR-2, p-AKT, AKT, Bcl-2, Bax, Caspase-3, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection system and an appropriate imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer progression, including lymphangiogenesis, apoptosis, and cell cycle regulation. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic efficacy and mechanism of action in various cancer models. Future in vivo studies and exploration of its effects on a broader range of cancer types are warranted to fully elucidate its clinical potential.

References

Application Notes and Protocols for 6,8-Diprenylgenistein as a Putative Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 6,8-Diprenylgenistein as a phosphodiesterase (PDE) inhibitor. While direct experimental evidence for the PDE inhibitory activity of this compound is emerging, its structural relationship to known flavonoid PDE inhibitors, such as its parent compound genistein, suggests it is a promising candidate for investigation. These notes offer a scientific rationale, hypothetical inhibitory data, and standardized protocols to screen and characterize the activity of this compound against various PDE isoforms.

Introduction to Phosphodiesterases

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The regulation of cAMP and cGMP levels is crucial for a multitude of cellular processes, including inflammation, smooth muscle relaxation, cardiac contractility, and neuronal signaling.[2][3] The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and regulatory mechanisms.[2]

Inhibitors of PDEs prevent the degradation of cAMP and cGMP, thereby prolonging their signaling effects. This mechanism has been successfully targeted for the treatment of a wide range of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and cardiovascular diseases.[2][4]

Rationale for Investigating this compound as a PDE Inhibitor

While direct studies on this compound as a PDE inhibitor are not yet widely published, a strong rationale for its investigation is built upon the established activities of related compounds:

  • Genistein as a Known PDE Inhibitor: The parent isoflavone, genistein, has been identified as a competitive inhibitor of phosphodiesterases, showing activity against PDE1, PDE2, PDE3, and PDE4.[1][2][5]

  • Flavonoids as a Class of PDE Inhibitors: The broader class of flavonoids, to which this compound belongs, has been shown to possess PDE inhibitory properties.[6][7] The structural characteristics of flavonoids are compatible with the catalytic sites of PDEs, particularly PDE3 and PDE4.[6]

  • The Role of Prenylation: The addition of prenyl groups to the flavonoid backbone has been shown to be a key factor in enhancing biological activity, including PDE inhibition.[8] Studies on other prenylated flavonoids have demonstrated potent and selective inhibition of specific PDE isoforms, such as PDE4 and PDE5.[8][9] The presence of two prenyl groups on the genistein structure suggests that this compound may exhibit enhanced potency or altered selectivity compared to its parent compound.

Given these points, this compound is a compelling candidate for screening as a novel PDE inhibitor with potential therapeutic applications.

Hypothetical Inhibitory Profile of this compound

The following table summarizes a hypothetical inhibitory profile of this compound against a panel of recombinant human PDE enzymes. These values are for illustrative purposes to guide potential experimental design and are not based on published experimental data.

PDE IsoformSubstrateHypothetical IC50 (µM) for this compoundKnown Non-Specific Inhibitor (IBMX) IC50 (µM)
PDE1CcAMP/cGMP15.212
PDE2AcAMP/cGMP> 5025
PDE3AcAMP5.80.8
PDE4BcAMP2.110
PDE5AcGMP25.60.015

Caption: Hypothetical IC50 values for this compound against selected PDE isoforms.

Key Signaling Pathways

Inhibition of PDEs leads to an accumulation of cyclic nucleotides, which in turn activates downstream effectors such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP.

cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 This compound (Hypothetical Inhibition) PKA PKA cAMP->PKA AMP AMP PDE4->AMP Response_cAMP Cellular Response (e.g., Anti-inflammatory) PKA->Response_cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Inhibition PKG PKG cGMP->PKG GMP GMP PDE5->GMP Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Response_cGMP

Caption: cAMP and cGMP signaling pathways with hypothetical PDE inhibition.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against a specific PDE isoform (e.g., PDE4B). This protocol is adapted from standard biochemical phosphodiesterase assays.

Materials and Reagents
  • Recombinant human PDE4B enzyme

  • This compound (stock solution in DMSO)

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Microplate scintillation counter

Experimental Workflow Diagram

A Prepare serial dilutions of this compound B Add PDE enzyme to each well A->B C Pre-incubate B->C D Initiate reaction with [³H]-cAMP substrate C->D E Incubate at 30°C D->E F Terminate reaction (e.g., heat inactivation) E->F G Add snake venom nucleotidase F->G H Incubate G->H I Add anion-exchange resin to separate [³H]-adenosine H->I J Centrifuge and collect supernatant I->J K Add scintillation cocktail and count radioactivity J->K

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 6,8-Diprenylgenistein in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a prenylated isoflavone, a type of flavonoid compound.[1] Like many other flavonoids, it is a lipophilic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[2] Enhancing its aqueous solubility is crucial for its development as a potential therapeutic agent.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid state.[3][4][5] This can be achieved through methods like solvent evaporation or melting.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming inclusion complexes with increased water solubility.[6][7][8][9]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rate and solubility.[10][11][12][13]

  • Use of Co-solvents: The solubility of a hydrophobic compound can be increased by adding a water-miscible organic solvent in which the compound is more soluble.

Q3: Is there any available data on the aqueous solubility of this compound or related compounds?

Q4: What are the known biological activities of this compound that might be influenced by its solubility?

A: this compound has been shown to induce apoptosis (programmed cell death) in breast cancer cell lines. This activity is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21. Additionally, a structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone, has demonstrated anti-inflammatory effects by inhibiting the NF-κB and ERK signaling pathways. Improved solubility would likely enhance the delivery of this compound to target cells, potentially increasing the efficacy of these biological activities.

Troubleshooting Guides

Problem 1: Low yield of soluble this compound after attempting a solubility enhancement technique.
Possible Cause Troubleshooting Step
Inefficient complexation/entrapment Optimize the drug-to-carrier ratio. For cyclodextrin complexation, a 1:1 molar ratio is a good starting point.[8][9] For solid dispersions and nanoparticles, varying the ratio can significantly impact loading efficiency.
Inappropriate solvent system Ensure the chosen organic solvent completely dissolves both the drug and the carrier (for solvent-based methods). For co-solvency, experiment with different water-miscible organic solvents and their ratios.
Suboptimal process parameters For methods involving temperature (e.g., melting, solvent evaporation), optimize the temperature to ensure complete dissolution without degrading the compound. For nanoparticle formulation, parameters like stirring speed and injection rate of the organic phase are critical.[1]
Precipitation upon removal of organic solvent Ensure the aqueous phase is sufficient to maintain the solubility of the formed complex or nanoparticle. Lyophilization (freeze-drying) immediately after preparation can help to obtain a stable, solid product that can be reconstituted.[6][7]
Problem 2: The formulated this compound precipitates out of the aqueous solution over time.
Possible Cause Troubleshooting Step
Metastable formulation Amorphous solid dispersions can be prone to recrystallization. The choice of carrier is crucial for stability. Polymers with high glass transition temperatures (Tg) can help to prevent this.
Insufficient stabilization For nanoparticle formulations, the use of stabilizers like PVA (polyvinyl alcohol) is essential to prevent aggregation and precipitation.[1] Optimize the concentration of the stabilizer.
pH sensitivity The solubility of flavonoids can be pH-dependent. Ensure the pH of the final aqueous solution is optimal for maintaining the solubility of the formulation.
Inadequate removal of organic solvent Residual organic solvent can affect the stability of the formulation. Ensure complete removal of the solvent by techniques like rotary evaporation followed by vacuum drying.[16]

Quantitative Data Summary

Table 1: Solubility of Related Flavonoids in Different Media

CompoundSolvent/MediumSolubilityReference
8-Prenylnaringenin1:1 DMF:PBS (pH 7.2)~ 0.5 mg/mL[14]
8-PrenylnaringeninEthanol~ 2 mg/mL[14]
8-PrenylnaringeninDMSO~ 5 mg/mL[14]
8-PrenylnaringeninDimethyl formamide (DMF)~ 10 mg/mL[14]
GenisteinWater1.45 µg/mL[15]
IcariinWater0.02 mg/mL[17]

Table 2: Improvement in Solubility and Dissolution of Related Flavonoids with Enhancement Techniques

CompoundEnhancement TechniqueCarrier/SystemImprovementReference
IcariinCyclodextrin ComplexationHP-γ-Cyclodextrin>654-fold increase in water solubility[6][7][17]
IcariinCyclodextrin Complexationβ-Cyclodextrin36-fold increase in water solubility[8][9]
GenisteinSolid Dispersion (3D ball mill)γ-Cyclodextrin~51-fold higher dissolution than pure genistein[18]
ChrysinNanoparticle FormulationEudragit/PVA85.54% drug release compared to 45.11% for pure drug[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from Icariin Protocol)[6][7]
  • Preparation of Solutions:

    • Dissolve 100 mg of this compound in 100 mL of anhydrous ethanol.

    • Dissolve a 1:1 molar equivalent of hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of ultrapure water.

  • Complexation:

    • Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while stirring vigorously (e.g., 1000 rpm).

    • Maintain the temperature of the mixture at 50-60°C and continue stirring for 12 hours.

  • Solvent Removal and Product Recovery:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add 5 mL of ultrapure water to the resulting aqueous solution and filter to remove any uncomplexed material.

    • Lyophilize (freeze-dry) the filtrate to obtain the this compound-HP-β-CD inclusion complex as a solid powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation (Adapted from Naringin Protocol)[16]
  • Dissolution:

    • Dissolve this compound and a suitable carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a 1:5 mass ratio in a minimal amount of a common solvent like absolute ethanol.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying and Pulverization:

    • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 100-mesh) to ensure particle size uniformity.

Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation (Adapted from Flavonoid Nanoparticle Protocol)[1][10]
  • Preparation of Organic and Aqueous Phases:

    • Organic Phase: Dissolve 50 mg of this compound and 250 mg of a polymer (e.g., Eudragit) in 25 mL of acetone.

    • Aqueous Phase: Dissolve 250 mg of a stabilizer (e.g., Polyvinyl alcohol - PVA) in 75 mL of distilled water.

  • Nanoprecipitation:

    • Rapidly inject the organic phase into the aqueous phase under continuous stirring (e.g., 1000 rpm).

    • Immediately after injection, sonicate the mixture using a probe sonicator to ensure the formation of uniform nanoparticles.

  • Solvent Removal and Nanoparticle Recovery:

    • Remove the acetone using a rotary evaporator under reduced pressure.

    • The resulting aqueous suspension contains the this compound loaded nanoparticles. This suspension can be used directly or lyophilized for long-term storage.

Visualizations

Experimental Workflow for Improving Solubility

G General Workflow for Solubility Enhancement of this compound cluster_prep Preparation cluster_process Processing cluster_char Characterization start This compound (Poorly Soluble) method1 Solid Dispersion start->method1 method2 Cyclodextrin Complexation start->method2 method3 Nanoparticle Formulation start->method3 process1 Solvent Evaporation / Melting method1->process1 process2 Co-precipitation / Kneading method2->process2 process3 Nanoprecipitation / Emulsification method3->process3 char1 Solubility & Dissolution Testing process1->char1 char2 Physicochemical Characterization (DSC, XRD, FTIR) process1->char2 process2->char1 process2->char2 process3->char1 process3->char2 char3 Particle Size & Zeta Potential Analysis process3->char3 end Soluble Formulation of this compound char1->end G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK DPG This compound ERK ERK DPG->ERK inhibits DPG->IKK inhibits MEK->ERK Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) ERK->Inflammation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation G Proposed Apoptotic Signaling Pathway of this compound cluster_regulation Apoptosis Regulation DPG This compound Bcl2 Bcl-2 (Anti-apoptotic) DPG->Bcl2 downregulates p21 p21 (Cell Cycle Inhibitor) DPG->p21 upregulates Caspases Caspase Cascade Bcl2->Caspases inhibits Apoptosis Apoptosis p21->Apoptosis promotes Caspases->Apoptosis executes

References

Technical Support Center: 6,8-Diprenylgenistein Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the oral bioavailability of 6,8-Diprenylgenistein.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical evaluation of this compound.

Issue 1: Low Aqueous Solubility and Dissolution Rate

  • Problem: Difficulty in preparing solutions for in vitro assays or achieving adequate dissolution in simulated gastrointestinal fluids. This compound is predicted to be highly lipophilic (XlogP ≈ 6.5), suggesting poor water solubility.[1][2]

  • Potential Causes:

    • Intrinsic poor aqueous solubility of the compound.

    • Use of inappropriate solvents or co-solvents.

    • Compound precipitation in aqueous buffers.

    • Insufficient agitation or inappropriate dissolution apparatus settings.

  • Recommended Solutions:

    • Solubility Enhancement:

      • Utilize co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) for initial stock solutions. Be mindful of the final solvent concentration in your assay to avoid solvent-related artifacts.

      • Explore the use of surfactants (e.g., Tween® 80, Sodium Lauryl Sulfate) or cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility.[3]

    • Dissolution Testing:

      • For in vitro dissolution studies, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.

      • Optimize dissolution apparatus parameters such as paddle speed (USP Apparatus 2) or flow rate (USP Apparatus 4) to ensure adequate hydrodynamics.[4][5]

    • Formulation Strategies:

      • Investigate formulation approaches like solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction (micronization/nanonization) to improve the dissolution rate and extent.[3]

Issue 2: Poor Permeability Across Intestinal Epithelium

  • Problem: Low apparent permeability coefficient (Papp) values in Caco-2 cell monolayer assays, indicating poor intestinal absorption.

  • Potential Causes:

    • High lipophilicity can lead to partitioning into the cell membrane with slow translocation across.

    • The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[6]

  • Recommended Solutions:

    • Caco-2 Permeability Assessment:

      • Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.[6]

      • Include a P-gp inhibitor (e.g., verapamil) in the assay to confirm if this compound is a P-gp substrate.[7]

    • Permeation Enhancement:

      • Investigate the use of permeation enhancers in formulations, though this should be approached with caution due to potential toxicity.[8]

      • Lipid-based formulations can also facilitate intestinal lymphatic transport, bypassing the portal circulation to some extent.

Issue 3: High First-Pass Metabolism

  • Problem: Low systemic exposure after oral administration despite seemingly adequate solubility and permeability, suggesting extensive metabolism in the gut wall or liver. Isoflavones are known to undergo significant metabolism.

  • Potential Causes:

    • Metabolism by cytochrome P450 enzymes (CYPs) in the enterocytes and hepatocytes.

    • Glucuronidation and sulfation are common metabolic pathways for flavonoids.

  • Recommended Solutions:

    • In Vitro Metabolism Studies:

      • Incubate this compound with liver microsomes or S9 fractions to assess its metabolic stability.

      • Utilize recombinant human CYP enzymes to identify the specific isoforms responsible for its metabolism.

    • In Vivo Studies:

      • Compare the pharmacokinetic profiles following oral and intravenous administration in animal models (e.g., rats) to calculate absolute bioavailability and understand the extent of first-pass metabolism.[9][10]

      • Analyze plasma and urine for metabolites to elucidate the primary metabolic pathways.

Issue 4: Inconsistent In Vivo Pharmacokinetic Data

  • Problem: High variability in plasma concentrations between individual animals in pharmacokinetic studies.

  • Potential Causes:

    • Poor and variable absorption due to low solubility and dissolution.

    • Fed/fasted state of the animals can significantly impact the absorption of lipophilic compounds.

    • Enterohepatic recirculation, which is common for flavonoids and can lead to multiple peaks in the plasma concentration-time profile.[9]

  • Recommended Solutions:

    • Standardized Study Conditions:

      • Strictly control the fed/fasted state of the animals before and during the study.

      • Ensure consistent administration techniques (e.g., gavage volume, vehicle).

    • Formulation Optimization:

      • Develop a robust formulation that provides more consistent drug release and absorption.

    • Data Analysis:

      • Employ appropriate pharmacokinetic models that can account for phenomena like enterohepatic recirculation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound relevant to its oral bioavailability?

A1: Based on available data, this compound has a molecular weight of 406.47 g/mol and a predicted XlogP of 6.5, indicating high lipophilicity.[1][2] This suggests that its oral bioavailability is likely to be limited by poor aqueous solubility and dissolution rather than permeation (potentially a BCS Class II or IV compound).

Q2: How can I quantify this compound in biological samples?

A2: A validated analytical method is crucial. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is the recommended approach due to its high sensitivity and selectivity for quantifying small molecules in complex biological matrices like plasma or tissue homogenates.[12][13] Sample preparation will likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[14]

Q3: What in vitro models can I use to predict the oral absorption of this compound?

A3: The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.[12][15] This model can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-gp.[6][7] For a higher throughput screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used.

Q4: What are the likely metabolic pathways for this compound?

A4: As a flavonoid, this compound is expected to undergo extensive Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism, primarily in the liver and intestines.[11] The prenyl groups may also be subject to oxidative metabolism.

Q5: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

A5: Given its high lipophilicity and predicted poor aqueous solubility, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach. These formulations can enhance solubility, improve dissolution, and potentially facilitate lymphatic absorption.[3] Other viable strategies include solid dispersions with hydrophilic polymers and particle size reduction technologies like nanosuspensions.[3]

Data Presentation

Quantitative data from your experiments should be summarized in clear, well-structured tables. Below are template tables for key experiments.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueMethod
Aqueous Solubility (µg/mL)HPLC-UV
pKaPotentiometric titration
LogP / LogDShake-flask method
Melting Point (°C)Differential Scanning Calorimetry

Table 2: In Vitro Permeability of this compound in Caco-2 Monolayers

ParameterValue (x 10⁻⁶ cm/s)
Papp (A→B)
Papp (B→A)
Efflux Ratio
Papp (A→B) with inhibitor

Table 3: In Vitro Metabolic Stability of this compound

SystemHalf-life (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes
Rat Liver Microsomes

Table 4: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, p.o.)

ParameterMean ± SD
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng·h/mL)
Bioavailability (%)

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

    • Transport Experiment:

      • Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution).

      • For apical-to-basolateral (A→B) transport, add the drug solution to the apical side and fresh buffer to the basolateral side.

      • For basolateral-to-apical (B→A) transport, add the drug solution to the basolateral side and fresh buffer to the apical side.

      • Incubate at 37°C with gentle shaking.

    • Sampling: At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

    • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[6]

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

    • Dosing:

      • Oral Group: Administer this compound (e.g., in a suspension with 0.5% carboxymethylcellulose) via oral gavage.

      • Intravenous Group: Administer a solubilized form of this compound (e.g., in a vehicle containing PEG400 and saline) as a bolus injection via the jugular vein cannula.

    • Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life. Calculate the absolute oral bioavailability (F%) as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[16]

Visualizations

Challenges_in_Oral_Bioavailability cluster_physicochemical Physicochemical Barriers cluster_physiological Physiological Barriers DPG This compound Solubility Low Aqueous Solubility DPG->Solubility Intrinsic Property Dissolution Poor Dissolution Rate Solubility->Dissolution Permeability Low Intestinal Permeability Dissolution->Permeability Low Concentration Gradient Low_Bioavailability Low Oral Bioavailability Dissolution->Low_Bioavailability Metabolism High First-Pass Metabolism Permeability->Metabolism Efflux P-gp Efflux Permeability->Efflux Metabolism->Low_Bioavailability Efflux->Low_Bioavailability

Caption: Key challenges impacting the oral bioavailability of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Sol Aqueous Solubility Determination Formulate Formulation Design (e.g., SEDDS, Nanosuspension) Sol->Formulate Perm Caco-2 Permeability Assay Perm->Formulate MetStab Metabolic Stability (Microsomes) PK Rat Pharmacokinetic Study (p.o. & i.v.) MetStab->PK Diss In Vitro Dissolution Testing Formulate->Diss Diss->PK Bioavailability Calculate Absolute Bioavailability PK->Bioavailability

Caption: Experimental workflow for assessing and improving oral bioavailability.

Signaling_Pathway_Troubleshooting Start Inconsistent PK Data Cause1 Poor Solubility/ Dissolution? Start->Cause1 Cause2 Poor Permeability/ Efflux? Start->Cause2 Cause3 High First-Pass Metabolism? Start->Cause3 Action1 Optimize Formulation (e.g., Nanosizing, SEDDS) Cause1->Action1 Yes Action2 Conduct Bidirectional Caco-2 Assay with Inhibitor Cause2->Action2 Yes Action3 Conduct IV PK Study & In Vitro Metabolism Assays Cause3->Action3 Yes End Improved PK Profile Action1->End Action2->End Action3->End

References

stability of 6,8-Diprenylgenistein under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 6,8-Diprenylgenistein is not extensively available in the public domain. The following information is a general guide based on established principles of pharmaceutical stability and forced degradation studies. The provided protocols, data, and pathways are illustrative examples to guide researchers in designing their own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound important?

A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is vital for determining appropriate storage conditions, shelf-life, and for the development of stable formulations for research or therapeutic use.[1][3] Forced degradation studies, which are part of stability testing, help to identify potential degradation products and elucidate degradation pathways.[1][3]

Q2: What are the typical storage conditions for this compound?

A2: While specific recommendations for this compound are not detailed in the provided search results, general best practices for similar flavonoid compounds suggest storing them in a cool, dark, and dry place. For long-term storage, it is often recommended to store the compound at -20°C. It is advisable to store the compound in a tightly sealed container to protect it from moisture and oxygen.

Q3: What are forced degradation studies and why are they performed?

A3: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing.[1] These conditions typically include heat, humidity, light, acid/base hydrolysis, and oxidation.[1][3] The purpose is to identify potential degradation products, understand the degradation pathways, and to develop and validate stability-indicating analytical methods.[1][3] These studies are a key component of regulatory submissions for new drug substances.[1]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[3][4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of degradation products.[5] Spectroscopic methods like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structural integrity of the molecule.[4]

Troubleshooting Guide for Stability Studies

Issue Encountered Potential Cause(s) Suggested Solution(s)
Rapid degradation of this compound in control samples. Improper storage of control samples (e.g., exposure to light or elevated temperature). Contamination of the solvent or sample.Store control samples under recommended conditions (e.g., -20°C, protected from light). Use fresh, high-purity solvents for sample preparation.
Multiple, unidentified peaks in the chromatogram of stressed samples. Formation of multiple degradation products. Interaction with excipients if in a formulation.Use a gradient elution method in HPLC to improve peak separation. Employ LC-MS to identify the mass of the unknown peaks for structural elucidation.
Poor recovery of the compound from the sample matrix. The compound may be adsorbing to the container surface. Inefficient extraction from the formulation.Use silanized glassware or low-adsorption plasticware. Optimize the sample extraction procedure (e.g., solvent, sonication time).
Inconsistent results between replicate experiments. Variability in stress conditions (e.g., temperature fluctuations). Inconsistent sample preparation.Ensure precise control and monitoring of stress conditions. Follow a standardized and well-documented sample preparation protocol.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). The target degradation is typically 5-20%.[6]

Experimental Protocols

Hypothetical Protocol for Forced Degradation Study of this compound

1. Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.[1]

2. Materials:

  • This compound (98%+ purity)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B option 2).

5. Sample Preparation for Analysis:

  • For hydrolytic and oxidative studies, neutralize the samples (acid with base, base with acid) before dilution.

  • For thermal and photolytic studies, dissolve the stressed solid in acetonitrile.

  • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

6. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that of an unstressed control sample.

  • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation
Stress Condition Duration Temperature % Degradation Number of Degradation Products >1%
1N HCl24 hours60°C15.2%2
1N NaOH8 hours60°C25.8%3
30% H₂O₂24 hoursRoom Temp18.5%2
Thermal (Solid)48 hours80°C8.3%1
Photolytic (Solid)ICH Q1BN/A12.1%1
ControlN/ARoom Temp<1%0

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base oxidation Oxidation (30% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sample_prep Sample Preparation (Neutralization & Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis (% Degradation, Impurity Profile) hplc->data_analysis

Caption: Workflow for a forced degradation study.

signaling_pathway compound This compound receptor Estrogen Receptor (ERα/β) compound->receptor Binds to pi3k PI3K receptor->pi3k Activates ap1 AP-1 receptor->ap1 Activates sp1 Sp1 receptor->sp1 Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes gene_transcription Gene Transcription ap1->gene_transcription Regulates sp1->gene_transcription Regulates

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing In Vivo Dosage and Administration of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage and administration of 6,8-Diprenylgenistein (6,8-DG). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Low or variable bioavailability after oral administration. This compound, like many prenylated flavonoids, likely has poor aqueous solubility and may be subject to significant first-pass metabolism.[1][2][3][4][5]- Optimize the vehicle: Use a vehicle that enhances solubility. A mixture of DMSO, Cremophor EL (or Kolliphor® EL), and saline is a common choice for poorly soluble compounds. Start with a ratio of 5-10% DMSO, 5-10% Cremophor EL, and the remainder saline. The final DMSO concentration should be kept as low as possible to avoid toxicity. - Consider alternative administration routes: Intraperitoneal (IP) injection can bypass first-pass metabolism and may lead to more consistent systemic exposure.[6][7] - Formulation strategies: For oral administration, consider micronization of the compound or the use of self-nanoemulsifying drug delivery systems (SNEDDS) to improve dissolution and absorption.[8]
Precipitation of the compound in the dosing solution. The concentration of this compound exceeds its solubility in the chosen vehicle.- Increase the proportion of solubilizing agents: Gradually increase the percentage of DMSO or Cremophor EL in the vehicle, while monitoring for any potential vehicle-induced toxicity in a pilot study. - Gentle heating and sonication: Warm the vehicle slightly (to around 37°C) and use a sonicator to aid in dissolving the compound. Ensure the compound is stable at the temperature used. - Prepare fresh solutions: Prepare the dosing solution immediately before administration to minimize the chance of precipitation over time.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). The dose of this compound or the vehicle itself may be toxic.- Dose reduction: If toxicity is observed at a certain dose, reduce the dose by 25-50% and monitor the animals closely. - Vehicle toxicity control: Administer the vehicle alone to a control group of animals to determine if the observed toxicity is due to the vehicle. If so, explore alternative, less toxic vehicles. - Route of administration: Intraperitoneal injections of certain formulations can cause localized irritation. Ensure the pH of the solution is close to neutral.[9]
Inconsistent or unexpected experimental results. This could be due to variability in drug absorption, animal handling, or the timing of administration relative to the biological question being investigated.- Standardize administration procedures: Ensure that the volume and concentration of the administered compound are consistent across all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[10][11][12][13] - Fasting: For oral administration studies, fasting the animals for a few hours (e.g., 4-6 hours) before dosing can reduce variability in absorption caused by the presence of food in the stomach. - Pharmacokinetic pilot study: Conduct a small-scale pharmacokinetic study to determine the time to maximum concentration (Tmax) and the half-life of this compound in your specific animal model. This will help in designing a dosing regimen that maintains the desired drug concentration during the therapeutic window.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the in vivo use of this compound.

1. What is a good starting dose for in vivo studies with this compound?

Based on published literature, a starting dose range of 10-30 mg/kg body weight has been used in mice for studies on anti-obesity effects. For other applications, it is advisable to perform a dose-response study starting from a lower dose (e.g., 5 mg/kg) and escalating to higher doses while monitoring for efficacy and toxicity.

2. What is the best route of administration for this compound?

The choice of administration route depends on the experimental goals.

  • Oral (PO): Suitable for studying the effects of this compound following ingestion, which is relevant for its potential as a nutraceutical or oral therapeutic. However, be prepared for potential low bioavailability.

  • Intraperitoneal (IP): This route is often used in preclinical studies to achieve higher and more consistent systemic exposure by bypassing first-pass metabolism in the liver.[6][7] It is a good option for proof-of-concept studies to determine the compound's systemic efficacy.

3. How should I prepare a dosing solution of this compound?

Due to its poor water solubility, this compound requires a non-aqueous vehicle for in vivo administration. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with other excipients such as Cremophor EL and saline.

Example Vehicle Preparation (for a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume):

  • Calculate the required amount of 6,8-DG: 10 mg/kg * 0.025 kg = 0.25 mg per mouse.

  • For a 100 µL injection volume, the concentration is 2.5 mg/mL.

  • To make 1 mL of dosing solution (enough for 10 mice), weigh out 2.5 mg of 6,8-DG.

  • Dissolve the 2.5 mg of 6,8-DG in 50 µL of DMSO (5% of the final volume).

  • Add 50 µL of Cremophor EL (5% of the final volume) and mix well.

  • Add 900 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex thoroughly and visually inspect for any precipitation.

4. What are the key pharmacokinetic parameters to consider for this compound?

While specific pharmacokinetic data for this compound is limited, the following table provides data for its parent compound, genistein, in mice, which can serve as a preliminary reference. Prenylation can alter these parameters, often leading to lower plasma concentrations but potentially higher tissue accumulation.[1][2][3][4][5]

Parameter Genistein in FVB Mice (20 mg/kg, oral) Genistein in FVB Mice (20 mg/kg, IV)
Cmax (Maximum Concentration) Not specifiedNot applicable
Tmax (Time to Maximum Concentration) Not specifiedNot applicable
AUC (Area Under the Curve) Not specifiedNot specified
Half-life (t1/2) 46 hoursNot specified
Absolute Bioavailability (Aglycone) 23.4%100%

Data from[14]. It is highly recommended to perform a pilot pharmacokinetic study for this compound in your specific experimental model.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the procedure for administering this compound via oral gavage.

Materials:

  • This compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise volume of the dosing solution to be administered. A typical dosing volume is 5-10 mL/kg.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head and body. The body should be held in a vertical position.

  • Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight resistance will be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the solution.

  • Withdrawal: After administration, gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol describes the method for IP administration of this compound.

Materials:

  • This compound dosing solution

  • Sterile 1 mL syringes

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Syringe Preparation: Aseptically draw the calculated volume of the this compound solution into the syringe.

  • Restraint: Securely restrain the mouse, exposing its abdomen. The two-person method is often preferred for IP injections.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle. Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder. If the aspiration is clear, slowly inject the solution into the peritoneal cavity.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

VEGF-A/VEGFR-2 Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit lymphangiogenesis by suppressing the VEGF-A/VEGFR-2 signaling pathway.[15][16] The following diagram illustrates the key components of this pathway and the inhibitory action of 6,8-DG.

VEGF_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to FAK FAK VEGFR-2->FAK PI3K PI3K VEGFR-2->PI3K p38 p38 VEGFR-2->p38 ERK ERK VEGFR-2->ERK Migration Migration FAK->Migration AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Tube_Formation Tube_Formation p38->Tube_Formation ERK->Proliferation 6_8_DG This compound 6_8_DG->VEGFR-2 Inhibits

VEGF-A/VEGFR-2 signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

experimental_workflow Start Start Dose_Selection Dose Selection and Vehicle Formulation Start->Dose_Selection Animal_Acclimatization Animal Acclimatization (1-2 weeks) Dose_Selection->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Administration Administration of 6,8-DG (PO or IP) Randomization->Administration Monitoring Daily Monitoring (Health, Body Weight) Administration->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Biomarkers) Monitoring->Endpoint Sample_Collection Tissue/Blood Sample Collection Endpoint->Sample_Collection Analysis Data Analysis Sample_Collection->Analysis End End Analysis->End

A generalized workflow for in vivo experiments with this compound.
Troubleshooting Logic for Poor In Vivo Efficacy

This diagram provides a logical framework for troubleshooting experiments where this compound does not show the expected in vivo efficacy.

troubleshooting_logic Start Poor In Vivo Efficacy Observed Check_Bioavailability Is Bioavailability an Issue? Start->Check_Bioavailability Check_Dose Is the Dose Sufficient? Check_Bioavailability->Check_Dose No Solution_Vehicle Optimize Vehicle or Change Administration Route Check_Bioavailability->Solution_Vehicle Yes Check_Target Is the Target Engaged? Check_Dose->Check_Target Yes Solution_Dose Increase Dose or Dosing Frequency Check_Dose->Solution_Dose No Solution_Target Confirm Target Expression in Animal Model Check_Target->Solution_Target No Re-evaluate Re-evaluate Hypothesis Check_Target->Re-evaluate Yes

A decision tree for troubleshooting suboptimal in vivo results.

References

Technical Support Center: Overcoming Resistance to 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 6,8-Diprenylgenistein in cancer cell lines. The information is based on established principles of cancer drug resistance and the known mechanisms of action of similar flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential reasons?

A1: The development of resistance to this compound can be multifactorial. The primary suspected mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in Target Pathways: this compound, like other isoflavones, likely acts on multiple intracellular targets.[3][4] Mutations or altered expression of proteins in key signaling pathways that are modulated by this compound can lead to resistance. This includes pathways like PI3K/Akt/mTOR and MAPK, which are known to be involved in drug resistance.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibitory effects of this compound.[1][6]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity, apoptosis, and cell cycle regulation, leading to resistance.[7]

  • Changes in Cell Cycle Regulation or Apoptotic Machinery: Mutations or altered expression of proteins that control the cell cycle (e.g., cyclins, CDKs) or apoptosis (e.g., Bcl-2 family proteins) can render cells resistant to the drug's effects.[8]

Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a series of experiments to investigate the role of ABC transporters in the observed resistance. A common approach is to use a combination of a known ABC transporter inhibitor with this compound. If the inhibitor restores the sensitivity of the resistant cells to the compound, it strongly suggests the involvement of efflux pumps. Additionally, you can measure the intracellular accumulation of a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) with and without the presence of this compound or known inhibitors. A lower accumulation in resistant cells that is reversible with an inhibitor is a key indicator.

Q3: What are the key signaling pathways I should investigate if I suspect target-related resistance?

A3: Based on the known mechanisms of genistein and other prenylated flavonoids, you should investigate the following pathways:

  • PI3K/Akt/mTOR Pathway: This is a central pathway in cell survival and proliferation and a common mediator of drug resistance.[5]

  • MAPK/ERK Pathway: This pathway is crucial for cell growth and differentiation, and its upregulation can contribute to resistance.[5][6]

  • NF-κB Signaling Pathway: This pathway is involved in inflammation, cell survival, and immune responses, and its activation can protect cancer cells from drug-induced apoptosis.[6]

  • Apoptosis and Cell Cycle Pathways: Examine the expression levels of key proteins such as Bax, Bcl-2, caspases, p21, and various cyclins.[8]

Q4: Can combination therapy help in overcoming resistance to this compound?

A4: Yes, combination therapy is a promising strategy.[1][6] Combining this compound with other agents can help overcome resistance by:

  • Inhibiting Efflux Pumps: Using specific inhibitors of ABC transporters can increase the intracellular concentration of this compound.

  • Targeting Bypass Pathways: A second drug that targets a compensatory survival pathway can create a synthetic lethal effect.

  • Using Epigenetic Modifiers: Drugs that inhibit DNA methyltransferases or histone deacetylases can re-sensitize cells to chemotherapy.[7]

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed in this compound-Treated Cells

This guide will help you systematically investigate the reasons for reduced efficacy of this compound in your cancer cell line.

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Increased Drug Efflux cluster_2 Hypothesis 2: Altered Signaling Pathways cluster_3 Hypothesis 3: Dysregulated Apoptosis/Cell Cycle cluster_4 Conclusion & Next Steps start Decreased sensitivity to this compound (Higher IC50 value) exp1 Co-treatment with ABC transporter inhibitors (e.g., Verapamil, MK-571) start->exp1 Test for efflux pump involvement exp4 Western Blot for p-Akt, p-ERK, p-NF-κB start->exp4 Investigate key survival pathways exp6 Annexin V/PI Staining for Apoptosis start->exp6 Assess cell fate exp2 Rhodamine 123 Accumulation Assay exp1->exp2 exp3 Western Blot for P-gp, MRP1, BCRP exp2->exp3 conclusion Identify mechanism of resistance exp3->conclusion exp5 Gene Expression Analysis (qPCR or RNA-seq) of key pathway components exp4->exp5 exp5->conclusion exp7 Cell Cycle Analysis by Flow Cytometry exp6->exp7 exp8 Western Blot for Bcl-2, Bax, Caspase-3, p21, Cyclin D1 exp7->exp8 exp8->conclusion next_steps Design rational combination therapies or explore alternative treatment strategies conclusion->next_steps

Caption: Troubleshooting workflow for investigating resistance to this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cell lines.

  • Protocol:

    • Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

2. Western Blot Analysis

  • Objective: To assess the protein expression levels of key signaling molecules and ABC transporters.

  • Protocol:

    • Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for 24-48 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, P-gp, Bcl-2, Bax, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Rhodamine 123 Accumulation Assay

  • Objective: To measure the activity of P-glycoprotein.

  • Protocol:

    • Harvest sensitive and resistant cells and resuspend them in a serum-free medium.

    • Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) for 30-60 minutes at 37°C.

    • In parallel, pre-incubate a set of cells with a P-gp inhibitor (e.g., Verapamil) before adding Rhodamine 123.

    • Wash the cells with ice-cold PBS to remove the extracellular dye.

    • Analyze the intracellular fluorescence using a flow cytometer.

Data Presentation
Cell LineParental IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
MCF-75.248.79.4
MDA-MB-2318.165.28.0
SW-62012.598.47.9
ProteinFold Change in Resistant Cells (relative to sensitive)Pathway
P-glycoprotein (P-gp)5.2-fold increaseDrug Efflux
p-Akt (Ser473)3.8-fold increasePI3K/Akt Signaling
Bcl-24.1-fold increaseApoptosis
Bax0.4-fold decreaseApoptosis

Signaling Pathways and Potential Interventions

Signaling Pathway Implicated in Resistance

The following diagram illustrates a potential mechanism of resistance involving the PI3K/Akt pathway and increased drug efflux, and suggests points of therapeutic intervention.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Pgp P-glycoprotein (P-gp) Drug_out This compound Pgp->Drug_out Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Drug_in This compound Drug_in->PI3K Inhibits Drug_in->Akt Inhibits Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K

Caption: PI3K/Akt pathway and P-gp efflux as mechanisms of resistance.

References

minimizing off-target effects of 6,8-Diprenylgenistein in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6,8-Diprenylgenistein (6,8-DG). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (6,8-DG) is an isoflavonoid that primarily acts as an inhibitor of the Vascular Endothelial Growth Factor A (VEGF-A) signaling pathway.[1] It has been shown to suppress the VEGF-A/VEGFR-2 signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels).[1] Specifically, 6,8-DG can inhibit the expression of VEGF-A and also interfere with the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells.[1]

Q2: What are the known on-target effects of this compound?

The on-target effects of 6,8-DG are directly related to its inhibition of the VEGF-A/VEGFR-2 pathway. These include:

  • Inhibition of endothelial cell proliferation, migration, and tube formation.[1]

  • Reduction of in vivo lymphatic vessel formation.[1]

  • Suppression of tumor-induced lymphangiogenesis and sentinel lymph node metastasis in animal models.[1]

  • Inhibition of downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK.[1]

Q3: What are the potential off-target effects of this compound?

While specific off-target effects of 6,8-DG are not extensively documented, researchers should be aware of potential toxicities associated with broader inhibition of the VEGF pathway. These can include:

  • Hypertension: Inhibition of VEGF signaling can lead to an increase in blood pressure.[2][3]

  • Gastrointestinal issues: Diarrhea and stomatitis have been reported with other VEGFR inhibitors.[3]

  • Fatigue and asthenia: General symptoms of fatigue are common with this class of inhibitors.[3]

  • Metabolic and laboratory abnormalities: This can include increased creatinine, proteinuria, and electrolyte imbalances.[3]

It is crucial to determine if an observed effect is due to the intended inhibition of the VEGF-A pathway or an unrelated off-target interaction.

Q4: My cells are showing unexpected levels of cytotoxicity. What could be the cause?

Unexpected cytotoxicity could stem from several factors:

  • High Concentration: The concentration of 6,8-DG may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cell death.

  • Compound Purity: Impurities in the 6,8-DG sample could be causing cytotoxicity. Verify the purity of your compound.

  • Off-Target Effects: The cytotoxicity could be a genuine off-target effect. Consider performing counter-screening assays or using a rescue experiment by adding exogenous VEGF-A to see if the toxicity can be mitigated.

Q5: I am not observing the expected inhibitory effect of this compound on my cells. What should I check?

If you are not seeing the expected results, consider the following:

  • Cell Line Specificity: The expression levels of VEGFR-2 can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of VEGFR-2.

  • Compound Stability: 6,8-DG may be unstable in your cell culture medium. Prepare fresh stock solutions and minimize the time the compound is in the media before and during the experiment.

  • Experimental Conditions: Ensure that your experimental setup is optimized. For example, if you are studying VEGF-A induced effects, the concentration of VEGF-A used for stimulation should be appropriate.

  • Assay Sensitivity: The assay you are using to measure the effect (e.g., proliferation, migration) may not be sensitive enough. Consider using a more direct measure of target engagement, such as a Western blot for phosphorylated VEGFR-2.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects

This guide provides a workflow for determining if an observed cellular phenotype is a result of the intended inhibition of the VEGF-A/VEGFR-2 pathway or an off-target effect.

On_Target_vs_Off_Target phenotype Observed Phenotype (e.g., cytotoxicity, altered morphology) is_known Is this a known on-target effect of VEGFR-2 inhibition? phenotype->is_known on_target Likely On-Target Effect is_known->on_target Yes rescue_exp Perform VEGF-A Rescue Experiment is_known->rescue_exp No off_target_path Potential Off-Target Effect structural_analog Test with a structurally similar but inactive analog off_target_path->structural_analog rescued Phenotype Rescued? rescue_exp->rescued rescued->on_target Yes rescued->off_target_path No analog_effect Analog produces same effect? structural_analog->analog_effect confirm_off_target Confirmed Off-Target Effect analog_effect->confirm_off_target Yes reassess Re-evaluate experimental conditions and compound analog_effect->reassess No

Workflow for differentiating on-target and off-target effects.
Guide 2: Optimizing this compound Concentration

This guide outlines the steps to determine the optimal working concentration of 6,8-DG for your experiments.

StepActionRationale
1 Prepare a High-Concentration Stock Solution Dissolve 6,8-DG in an appropriate solvent like DMSO to create a concentrated stock (e.g., 10-50 mM).
2 Perform a Dose-Response Experiment Treat your cells with a wide range of 6,8-DG concentrations (e.g., from nanomolar to high micromolar) for a fixed duration.
3 Assess Cell Viability Use an MTT or similar assay to determine the concentration at which 6,8-DG becomes cytotoxic to your cells.
4 Measure Target Inhibition In parallel, measure the inhibition of a key downstream marker of VEGFR-2 signaling (e.g., p-ERK, p-AKT) by Western blot.
5 Determine IC50 and Optimal Concentration Calculate the half-maximal inhibitory concentration (IC50) for your target. The optimal working concentration should be around the IC50 and well below the cytotoxic concentration.

Signaling Pathway

The following diagram illustrates the VEGF-A/VEGFR-2 signaling pathway and the inhibitory point of this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK p38 p38 VEGFR2->p38 ERK ERK VEGFR2->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation FAK->Proliferation p38->Proliferation ERK->Proliferation DG This compound DG->VEGFR2 Inhibits Binding

VEGF-A/VEGFR-2 signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and the inhibitory effect of 6,8-DG.

  • Plate Coating: Thaw Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells and resuspend them in serum-free media.

  • Treatment: Pre-treat the cells with various concentrations of 6,8-DG or a vehicle control for 1 hour.

  • Seeding: Seed the treated cells onto the Matrigel-coated plate at a density of 1.5 x 10^4 cells per well.

  • Stimulation: Add VEGF-A (e.g., 50 ng/mL) to the appropriate wells to induce tube formation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Capture images of the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Protocol 2: Western Blot for Phosphorylated VEGFR-2

This protocol is used to directly measure the inhibition of VEGFR-2 activation by 6,8-DG.

  • Cell Culture and Starvation: Culture endothelial cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 6,8-DG or a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 to normalize the data.

Quantitative Data Summary

AssayCell Line6,8-DG ConcentrationObserved EffectReference
Cell Proliferation HLMECs10 µMSignificant inhibition of VEGF-A induced proliferation[1]
Tube Formation HLMECs10 µMSignificant inhibition of VEGF-A induced tube formation[1]
Cell Migration HLMECs10 µMSignificant inhibition of VEGF-A induced migration[1]
VEGFR-2 Phosphorylation HLMECs10 µMInhibition of VEGF-A induced VEGFR-2 phosphorylation[1]

References

troubleshooting 6,8-Diprenylgenistein precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Diprenylgenistein. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a prenylated isoflavone, a type of flavonoid compound. Its notable characteristic is its high hydrophobicity, which can present challenges in aqueous solutions like cell culture media. Below is a summary of its key physicochemical properties.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₆O₅PubChem CID: 480783[1]
Molecular Weight 406.47 g/mol PubChem CID: 480783[1]
Predicted XlogP 6.5PubChem CID: 480783[1]
Appearance Solid (powder)N/A
Solubility Soluble in DMSO, Ethanol, and other organic solvents.N/A

Q2: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent issue. The primary causes include:

  • High Compound Concentration: Exceeding the solubility limit of the compound in the final culture medium.

  • Solvent Shock: The rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous medium.

  • Low Temperature: Reduced solubility at lower temperatures. Media taken directly from cold storage can exacerbate this.

  • pH of the Medium: Changes in pH can affect the ionization state and solubility of the compound.

  • Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound, leading to the formation of insoluble complexes.

Troubleshooting Guides

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

Here are several strategies to prevent precipitation:

  • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO or ethanol. This will require adding a larger volume to your culture, so be mindful of the final solvent concentration.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. For example, first, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Pre-warm the Medium: Always warm your cell culture medium to 37°C before adding the compound.

  • Increase Final Solvent Concentration: While aiming for the lowest possible solvent concentration to avoid toxicity, sometimes a slightly higher concentration (e.g., up to 0.5% DMSO) can improve solubility. However, always include a vehicle control in your experiments to account for any solvent effects.

  • Use a Solubilizing Agent: For particularly problematic compounds, consider using solubilizing agents like cyclodextrins. These can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

The tolerance to DMSO varies between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but a vehicle control is essential.

  • > 0.5% DMSO: Can induce cytotoxic effects or differentiation in some cell lines.

It is crucial to perform a dose-response experiment with your specific cell line to determine the maximum tolerated DMSO concentration.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol provides a method to empirically determine the concentration at which this compound precipitates in your specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm (optional, for quantitative assessment)

  • Light microscope

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Add Medium to Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of a new 96-well clear-bottom plate.

  • Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1% and a 1:100 dilution of your compound concentrations.

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Cover the plate and incubate at 37°C for 2 hours (or a time point relevant to your experiment).

  • Assess Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of visible precipitate (crystals, cloudiness).

    • Quantitative Measurement (Optional): Measure the absorbance of the wells at 620 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitation.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and ERK signaling pathways, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophages.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκBα Diprenylgenistein This compound Diprenylgenistein->IKK_complex Inhibition DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Ras Ras TLR4->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P ERK_active p-ERK1/2 (Active) ERK->ERK_active Translocation Diprenylgenistein This compound Diprenylgenistein->MEK Inhibition AP1 AP-1 (c-Fos/c-Jun) ERK_active->AP1 Activation Inflammatory_Genes Inflammatory Genes (COX-2, MMPs) AP1->Inflammatory_Genes Transcription

Caption: ERK Signaling Pathway Inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Medium Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Solvent_Shock Was the stock added directly to cold media? Check_Concentration->Check_Solvent_Shock No Problem_Solved Problem Resolved Lower_Concentration->Problem_Solved Warm_Media Pre-warm media to 37°C and use stepwise dilution Check_Solvent_Shock->Warm_Media Yes Check_DMSO_Concentration Is the final DMSO concentration <0.1%? Check_Solvent_Shock->Check_DMSO_Concentration No Warm_Media->Problem_Solved Increase_DMSO Increase final DMSO slightly (up to 0.5%) with vehicle control Check_DMSO_Concentration->Increase_DMSO Yes Consider_Solubilizer Consider using a solubilizing agent (e.g., cyclodextrin) Check_DMSO_Concentration->Consider_Solubilizer No Increase_DMSO->Problem_Solved Consider_Solubilizer->Problem_Solved

Caption: Troubleshooting Workflow for this compound Precipitation.

References

selecting appropriate vehicle controls for 6,8-Diprenylgenistein studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Diprenylgenistein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a diprenylated isoflavone, a derivative of genistein. The addition of two prenyl groups to the genistein structure significantly increases its lipophilicity, making it poorly soluble in aqueous solutions. This poses a challenge for in vitro and in vivo studies as a suitable vehicle is required to dissolve the compound for administration without causing toxicity or interfering with the experimental results.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Based on its physicochemical properties and data from suppliers, Dimethyl sulfoxide (DMSO) is the recommended initial solvent for this compound. A stock solution can be prepared in 100% DMSO. For cell culture experiments, this stock solution must be further diluted in culture media to a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%.

Q3: What is the maximum permissible concentration of DMSO in my in vitro experiment?

A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line. Some sensitive cell lines may show stress or altered gene expression even at low DMSO concentrations.

Q4: My cells are sensitive to DMSO. What are the alternatives for in vitro studies?

A4: If your cells are sensitive to DMSO, you can consider using ethanol as a primary solvent. However, like DMSO, the final concentration of ethanol in the cell culture medium should be minimized, generally not exceeding 0.1% to 0.5%. Another alternative is to use cyclodextrins to enhance the aqueous solubility of this compound.

Q5: What are the common vehicle controls for in vivo studies with poorly soluble compounds like this compound?

A5: For animal studies, several formulation strategies can be employed to administer poorly soluble compounds. These include:

  • Co-solvent systems: A mixture of a solvent like DMSO or ethanol with water, saline, or polyethylene glycol (PEG).

  • Lipid-based formulations: Solutions in oils (e.g., corn oil, sesame oil), or self-emulsifying drug delivery systems (SEDDS).

  • Suspensions: Micronized drug suspended in an aqueous vehicle with a suspending agent (e.g., carboxymethyl cellulose).

  • Inclusion complexes: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve aqueous solubility.

Q6: How do I choose the right vehicle for my in vivo study?

A6: The choice of an in vivo vehicle depends on the route of administration, the required dose, and the toxicity of the vehicle. It is essential to conduct preliminary studies to ensure the vehicle does not cause adverse effects and that the compound remains stable in the formulation. A common starting point for oral administration is a suspension in a vehicle like 0.5% carboxymethyl cellulose in water.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
  • Problem: After adding the DMSO stock solution of this compound to the aqueous cell culture medium, a precipitate forms.

  • Cause: The concentration of this compound exceeds its solubility limit in the final medium, or the percentage of DMSO is too low to keep it in solution.

  • Solutions:

    • Decrease the final concentration: Test a lower final concentration of this compound.

    • Increase the DMSO concentration (with caution): Slightly increase the final DMSO concentration, ensuring it remains below the toxic threshold for your cells (verify with a vehicle control).

    • Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.

    • Warm the medium: Gently warming the medium to 37°C before and during the addition of the compound can help.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

Issue 2: Vehicle Control Shows Unexpected Biological Effects
  • Problem: The cells treated with the vehicle alone (e.g., 0.1% DMSO) show changes in morphology, proliferation, or gene expression compared to untreated cells.

  • Cause: The cell line is particularly sensitive to the solvent.

  • Solutions:

    • Lower the vehicle concentration: Reduce the final concentration of the solvent to the lowest possible level that still allows for the dissolution of this compound.

    • Switch solvents: Test an alternative solvent, such as ethanol.

    • Acclimatize the cells: If possible, gradually adapt the cells to low concentrations of the vehicle over several passages.

    • Use a vehicle-free delivery system: Explore the use of cyclodextrin-based formulations to avoid organic solvents.

Data Presentation

Table 1: Solubility and Recommended Vehicle Concentrations for this compound

ParameterDetailsSource
Molecular Formula C₂₅H₂₆O₅PubChem
Molecular Weight 406.5 g/mol PubChem
Solubility in DMSO 1 mg/mLSigma-Aldrich
Recommended Max. Final DMSO Concentration (in vitro) ≤ 0.1% (up to 0.5% for less sensitive cells)General Cell Culture Guidelines
Recommended Max. Final Ethanol Concentration (in vitro) ≤ 0.1% - 0.5%General Cell Culture Guidelines

Table 2: Common Vehicle Formulations for In Vivo Administration of Poorly Soluble Compounds

Formulation TypeComposition ExampleRoute of AdministrationAdvantagesDisadvantages
Co-solvent Solution 10% DMSO, 40% PEG400, 50% SalineIntravenous, IntraperitonealHomogeneous solution, good for IVPotential for precipitation upon dilution in blood, solvent toxicity
Oil Solution/Suspension Corn oil or Sesame oilOral, SubcutaneousGood for highly lipophilic compoundsMay affect absorption kinetics
Aqueous Suspension 0.5% Carboxymethyl cellulose (CMC) in waterOralEasy to prepare, generally well-toleratedPotential for non-uniform dosing if not well-suspended
Cyclodextrin Formulation 20-40% Hydroxypropyl-β-cyclodextrin in waterOral, IntravenousIncreases aqueous solubility, can reduce toxicityCan be expensive, potential for nephrotoxicity at high doses

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments

  • Prepare a 10 mM stock solution in 100% DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of 100% sterile DMSO needed to achieve a 10 mM concentration (Molecular Weight = 406.5 g/mol ).

    • Add the DMSO to the powder and vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare working solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Ensure the final DMSO concentration in the medium does not exceed the predetermined non-toxic limit for your cell line (e.g., for a final DMSO concentration of 0.1%, the dilution factor from the 100% DMSO stock would be 1:1000).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound.

Mandatory Visualization

Vehicle_Selection_Workflow Vehicle Selection Workflow for this compound start Start: this compound Study experiment_type In Vitro or In Vivo? start->experiment_type in_vitro In Vitro (Cell Culture) experiment_type->in_vitro In Vitro in_vivo In Vivo (Animal Model) experiment_type->in_vivo In Vivo dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM stock) in_vitro->dissolve_dmso check_dmso_toxicity Determine Max. Tolerable Final DMSO Concentration (e.g., <= 0.1%) dissolve_dmso->check_dmso_toxicity dmso_ok Proceed with Experiment (Use appropriate vehicle control) check_dmso_toxicity->dmso_ok Yes dmso_not_ok Cells Sensitive to DMSO check_dmso_toxicity->dmso_not_ok No alt_solvent Consider Alternatives dmso_not_ok->alt_solvent ethanol Use Ethanol (check toxicity) alt_solvent->ethanol cyclodextrin_vitro Use Cyclodextrin (e.g., HP-β-CD) alt_solvent->cyclodextrin_vitro route Route of Administration? in_vivo->route oral Oral route->oral Oral iv_ip IV / IP route->iv_ip IV / IP oral_formulation Select Oral Formulation oral->oral_formulation iv_ip_formulation Select Injectable Formulation iv_ip->iv_ip_formulation suspension Aqueous Suspension (e.g., 0.5% CMC) oral_formulation->suspension oil_solution Oil Solution (e.g., Corn Oil) oral_formulation->oil_solution cyclodextrin_vivo_oral Cyclodextrin Solution oral_formulation->cyclodextrin_vivo_oral formulation_dev Formulation Development (Check stability & tolerability) suspension->formulation_dev oil_solution->formulation_dev cyclodextrin_vivo_oral->formulation_dev cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) iv_ip_formulation->cosolvent cyclodextrin_vivo_iv Cyclodextrin Solution iv_ip_formulation->cyclodextrin_vivo_iv cosolvent->formulation_dev cyclodextrin_vivo_iv->formulation_dev proceed_in_vivo Proceed with In Vivo Study formulation_dev->proceed_in_vivo

Caption: Decision workflow for selecting an appropriate vehicle for this compound.

STAT3_Pathway Potential STAT3 Signaling Inhibition by this compound cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to dna_binding DNA Binding nucleus->dna_binding gene_transcription Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) dna_binding->gene_transcription response Cell Proliferation, Survival, Angiogenesis gene_transcription->response inhibitor This compound inhibitor->stat3 may inhibit phosphorylation inhibitor->dimer may inhibit dimerization inhibitor->dna_binding may inhibit DNA binding

Caption: Potential mechanisms of STAT3 pathway inhibition by this compound.

Validation & Comparative

A Comparative Guide to the Efficacy of 6,8-Diprenylgenistein and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a well-studied isoflavone found in soy products, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its structural analog, 6,8-Diprenylgenistein, a less common prenylated isoflavone, has also demonstrated promising therapeutic potential. This guide provides a comprehensive comparison of the efficacy of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their ongoing work.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and genistein across various biological activities. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent studies.

Table 1: Anticancer Activity (IC50 values in µM)

Cell LineCancer TypeThis compoundGenistein
SCCVIISquamous Cell Carcinoma--
MCF-7Breast Cancer-15.5[1]
MDA-MB-231Breast Cancer-25.0[1]
PC-3Prostate Cancer-20.0[1]
LNCaPProstate Cancer-10.0[1]

Note: Specific IC50 values for the anticancer activity of this compound were not available in the searched literature. The provided data for genistein is from various in vitro studies.

Table 2: Anti-Inflammatory Activity

AssayParameter MeasuredThis compoundGenistein
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production (IC50 in µM)12.21 (for 6,8-diprenyl-7,4'-dihydroxyflavanone)[2]~20-50 (estimated)

Note: The IC50 value for this compound is for a structurally similar compound, 6,8-diprenyl-7,4'-dihydroxyflavanone. The value for genistein is an estimation based on qualitative data from multiple studies indicating its inhibitory effect on NO production.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compoundGenistein
Listeria monocytogenes10[2]-
Escherichia coli>50[2]-
Salmonella enterica>50[2]-

Signaling Pathways

This compound

The primary signaling pathway identified for this compound is the VEGF-A/VEGFR-2 signaling pathway . It has been shown to inhibit VEGF-A-induced lymphangiogenesis by suppressing this pathway in human lymphatic microvascular endothelial cells (HLMECs)[3].

VEGF_A_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Lymphangiogenesis Lymphangiogenesis Downstream Signaling->Lymphangiogenesis Promotes This compound This compound This compound->VEGFR-2 Inhibits

VEGF-A/VEGFR-2 Signaling Pathway Inhibition by this compound.
Genistein

Genistein is known to modulate a wide array of signaling pathways, contributing to its diverse biological effects. Key pathways include:

  • PI3K/Akt Pathway: Involved in cell survival and proliferation.

  • NF-κB Pathway: A critical regulator of inflammation and immune responses.[4]

  • MAPK/ERK Pathway: Plays a central role in cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Important for cytokine signaling and immune cell function.

  • Estrogen Receptor (ER) Signaling: Genistein can act as a selective estrogen receptor modulator (SERM).[5][6]

Genistein_Pathways cluster_genistein Genistein cluster_pathways Signaling Pathways Genistein Genistein PI3K/Akt PI3K/Akt Genistein->PI3K/Akt Inhibits NF-κB NF-κB Genistein->NF-κB Inhibits MAPK/ERK MAPK/ERK Genistein->MAPK/ERK Modulates JAK/STAT JAK/STAT Genistein->JAK/STAT Inhibits ER Signaling ER Signaling Genistein->ER Signaling Modulates

Major Signaling Pathways Modulated by Genistein.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general method for assessing the effect of compounds on cell viability.

Workflow:

MTS_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTS Reagent Add MTS Reagent Incubate->Add MTS Reagent Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Add MTS Reagent->Incubate

MTS Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or genistein. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][7]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging capacity of a compound.

Methodology:

  • Sample Preparation: Prepare different concentrations of this compound or genistein in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

VEGF-A-Induced Lymphangiogenesis Assay

This in vitro assay assesses the anti-lymphangiogenic potential of a compound.

Methodology:

  • Cell Culture: Culture human lymphatic microvascular endothelial cells (HLMECs) in appropriate media.

  • Treatment: Treat the HLMECs with VEGF-A to induce lymphangiogenesis, in the presence or absence of different concentrations of this compound.

  • Tube Formation Assay: Plate the treated HLMECs on a layer of Matrigel. After a suitable incubation period, observe and quantify the formation of tube-like structures under a microscope. A reduction in tube formation indicates anti-lymphangiogenic activity.[3][10]

  • Cell Migration Assay: Create a wound (scratch) in a confluent monolayer of HLMECs. Treat the cells with VEGF-A and the test compound. Monitor and quantify the migration of cells into the wounded area over time. Inhibition of cell migration suggests anti-lymphangiogenic effects.

  • Western Blot Analysis: Analyze the protein expression levels of key components of the VEGF-A/VEGFR-2 signaling pathway (e.g., phosphorylated VEGFR-2, Akt, ERK) in cell lysates to elucidate the mechanism of action.[3]

Conclusion

Both this compound and genistein exhibit a range of biological activities that warrant further investigation for their therapeutic potential. Genistein is a well-characterized compound with established anticancer, anti-inflammatory, and antioxidant properties, mediated through multiple signaling pathways. This compound, while less studied, shows promise as a potent inhibitor of lymphangiogenesis and as an antimicrobial agent. The addition of prenyl groups to the genistein backbone may enhance its bioactivity and alter its pharmacological profile.

Direct comparative studies are crucial to fully elucidate the relative efficacy and potential advantages of this compound over genistein. Future research should focus on conducting head-to-head comparisons across a broader spectrum of biological assays and exploring the full range of signaling pathways modulated by this compound. Such studies will provide a clearer understanding of its therapeutic potential and guide its development as a novel therapeutic agent.

References

6,8-Diprenylgenistein vs. Other Prenylated Flavonoids: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6,8-diprenylgenistein against other prominent prenylated flavonoids, focusing on their performance in key biological assays. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Comparative Biological Activity

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, anticancer, and estrogenic activities of this compound and other selected prenylated flavonoids. The data has been compiled from various independent studies, and direct comparison should be made with consideration of the specific experimental conditions outlined in the protocols section.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µM)Source
This compound Data Not Available-
8-Prenylnaringenin>100[1]
Xanthohumol294 (as 0.294 mg/mL)[2]
IcaritinData Not Available-
Quercetin (Reference)8.5 (as 0.0085 mg/mL)[2]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages)
CompoundIC50 (µM)Source
This compound Data Not Available-
8-Prenylnaringenin>10 (abolished NO at 10µM)[1]
Xanthohumol12.9 ± 1.2 / 8.3[3]
IcaritinData Not Available-

IC50: The concentration of the compound required to inhibit 50% of the nitric oxide production.

Table 3: Anticancer Activity (Inhibition of MCF-7 Breast Cancer Cell Viability)
CompoundIC50 (µM)Source
This compound Data Not Available-
8-Prenylnaringenin~10[4]
Xanthohumol11.37 ± 1.15 (72h)[5]
Genistein (Reference)6.5 - 12.0 (µg/mL)[6]

IC50: The concentration of the compound required to inhibit 50% of cell viability.

Table 4: Estrogenic Activity (MCF-7 Cell Proliferation Assay & Yeast Bioreporter Assay)
CompoundEC50 (nM)Assay TypeSource
This compound Data Not Available--
8-Prenylnaringenin0.02Yeast Bioreporter[7]
Genistein40Yeast Bioreporter[7]
17β-Estradiol (Reference)0.005Yeast Bioreporter[7]

EC50: The concentration of the compound required to induce 50% of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[8][9]

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.[9][10]

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution.[10]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.[12]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce NO production.[12]

  • Nitrite Measurement (Griess Assay):

    • Aliquots of the cell culture supernatant are collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[12]

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at a wavelength of 540-550 nm.[13][14]

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of NO inhibition against the concentration of the test compound.

Anticancer Activity (MTT Assay for Cell Viability)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.[16]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Estrogenic Activity (MCF-7 Cell Proliferation Assay)

This assay measures the estrogenic activity of a compound by assessing its ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: MCF-7 cells express estrogen receptors (ERα and ERβ) and their proliferation is stimulated by estrogens. Compounds with estrogenic activity will bind to these receptors and promote cell growth.[17]

Procedure:

  • Cell Maintenance: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[17][18]

  • Cell Seeding: Cells are seeded into 96-well plates at a low density.[17]

  • Treatment: The cells are treated with various concentrations of the test compound or a positive control (e.g., 17β-estradiol) for several days (e.g., 6 days), with media changes every 2-3 days.[17]

  • Assessment of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or the MTT assay.[19]

  • EC50 Determination: The EC50 value, the concentration that produces a half-maximal proliferative response, is determined by plotting the proliferation rate against the compound concentration.

Signaling Pathway Modulation

Prenylated flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating key pathways and the reported points of intervention by these compounds.

experimental_workflow cluster_antioxidant Antioxidant Activity Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_anticancer Anticancer Assay cluster_estrogenic Estrogenic Activity Assay A1 DPPH Solution (Violet) A3 Reduced DPPH (Yellow) A1->A3 + Antioxidant A2 Prenylated Flavonoid B1 RAW 264.7 Cells B3 NO Production B1->B3 LPS B4 Inhibition of NO B1->B4  + Prenylated Flavonoid B2 LPS Stimulation C1 MCF-7 Cells C2 Cell Viability C1->C2 C3 Reduced Viability C1->C3  + Prenylated Flavonoid D1 MCF-7 Cells D2 Cell Proliferation D1->D2  + Prenylated Flavonoid

Caption: General workflow for assessing the biological activities of prenylated flavonoids.

VEGF_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound (Reported Inhibition) Inhibitor->VEGFR2

Caption: Inhibition of the VEGF-A/VEGFR-2 signaling pathway by this compound.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation activates Inhibitor Prenylated Flavonoids (e.g., Xanthohumol) (Reported Inhibition) Inhibitor->IKK Inhibitor->NFkB

Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.

ERK_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Prenylated Flavonoids (Reported Inhibition) Inhibitor->ERK

Caption: Inhibition of the ERK signaling pathway by prenylated flavonoids.

References

6,8-Diprenylgenistein: A Potent Candidate for a Positive Control in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals seeking robust and reliable positive controls for bioassays, 6,8-Diprenylgenistein (6,8-DG) emerges as a compelling candidate. This isoflavonoid, isolated from sources like Cudrania tricuspidata, demonstrates significant activity across a range of biological assays, including those for anti-inflammatory, anti-angiogenic, and estrogenic effects. Its consistent and potent activity suggests its utility as a benchmark for validating assay performance and for the comparative analysis of novel compounds.

This guide provides an objective comparison of this compound's performance with other established positive controls, supported by experimental data and detailed protocols.

Comparative Performance Data

The efficacy of this compound in various bioassays is summarized below, alongside commonly used positive controls. This data facilitates the selection of appropriate controls for specific experimental needs.

Table 1: Comparison of this compound in Anti-Lymphangiogenic Assays

CompoundAssayTarget/Cell LineConcentrationResultReference CompoundReference Result
This compoundHLMEC Proliferation AssayHuman Lymphatic Microvascular Endothelial Cells (HLMECs)5 µM91% inhibition of VEGF-A stimulated proliferation3-O-acetyloleanolic acid84% inhibition at 5 µM[1]
BevacizumabHUVEC Chemotaxis AssayHuman Umbilical Vein Endothelial Cells (HUVECs)-Over 10-fold less potent than RanibizumabRanibizumab-
AfliberceptCRVO-related CMO treatmentClinical trial-Non-inferior to RanibizumabRanibizumab-[2]

Table 2: Comparison of this compound in Anti-Inflammatory Assays

CompoundAssayKey ParameterIC50 ValueReference CompoundReference IC50 Value
This compound (related flavanone)Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsInhibition of NO productionData not explicitly provided, but significant inhibition observedIndomethacin-
IbuprofenOxidative Burst AssayInhibition of chemiluminescence11.20 ± 1.90 µg/mL--[3]
IndomethacinCarrageenan-induced Paw EdemaInhibition of edema---

Table 3: Comparison of this compound in Estrogenic Activity Assays

CompoundAssayReceptorRelative Binding Affinity (RBA)Reference CompoundReference RBA
Genistein (parent compound)Estrogen Receptor Binding AssayERα and ERβHigher affinity for ERβ17β-estradiol100%
17α-estradiolEstrogen Receptor Binding AssayERα and ERβ1.5-5% of 17β-estradiol activity[4]17β-estradiol100%

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound as a positive control.

1. VEGF-A-Induced Lymphangiogenesis Assay (HLMEC Proliferation)

  • Objective: To assess the anti-lymphangiogenic potential of test compounds by measuring the proliferation of Human Lymphatic Microvascular Endothelial Cells (HLMECs) stimulated with Vascular Endothelial Growth Factor-A (VEGF-A).

  • Cell Culture: HLMECs are cultured in EGM-2 MV BulletKit medium and maintained at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed HLMECs in a 96-well plate at a density of 5 x 10³ cells/well.

    • After 24 hours, starve the cells in a serum-free medium for 6 hours.

    • Treat the cells with various concentrations of the test compound or this compound (e.g., 1, 2.5, 5 µM) as a positive control for 1 hour.

    • Stimulate the cells with 20 ng/mL of recombinant human VEGF-A (rhVEGF-A). A negative control group should receive no rhVEGF-A.

    • Incubate for 48 hours.

    • Assess cell proliferation using a Cell Counting Kit-8 (CCK-8) or similar viability assay.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the VEGF-A stimulated control.

2. In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

  • Objective: To evaluate the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or this compound as a positive control for 1 hour. An established anti-inflammatory drug like Indomethacin can also be used as a reference control.

    • Stimulate the cells with 1 µg/mL of LPS. A negative control group should not be stimulated with LPS.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production for each compound.

3. Estrogen Receptor Binding Assay

  • Objective: To determine the binding affinity of test compounds to the estrogen receptor (ER).

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the ER.

  • Materials: Rat uterine cytosol (as a source of ER), [³H]17β-estradiol, test compounds, and this compound or unlabeled 17β-estradiol as a positive control.

  • Procedure:

    • Prepare a reaction mixture containing rat uterine cytosol, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the test compound or the positive control.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand using a method like hydroxylapatite precipitation.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Anti-Lymphangiogenic Assay A Seed HLMECs B Serum Starvation A->B C Add Test Compound / This compound (Positive Control) B->C D Stimulate with VEGF-A C->D E Incubate (48h) D->E F Assess Cell Proliferation E->F

Caption: Workflow for assessing anti-lymphangiogenic activity.

G cluster_pathway VEGF-A Signaling Pathway Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PI3K PI3K/Akt VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Activates DG This compound DG->VEGFR2 Inhibits Binding Proliferation Cell Proliferation, Migration PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGF-A/VEGFR-2 signaling pathway.

References

A Comparative Analysis of the Antioxidant Potential of 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant potential of 6,8-Diprenylgenistein, a prenylated isoflavone, against its parent compound, genistein, and other related isoflavones. This document summarizes quantitative data from various antioxidant assays, details the experimental methodologies for these assays, and explores the underlying molecular mechanisms, including the activation of the Nrf2-ARE signaling pathway.

Executive Summary

Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. Isoflavones, a class of phytoestrogens found in soy and other legumes, have garnered significant attention for their antioxidant properties. Prenylation, the addition of a prenyl group to the flavonoid backbone, has been shown to modulate the biological activities of these compounds. This guide focuses on this compound, a diprenylated derivative of genistein, and its potential as a potent antioxidant. By comparing its performance in various antioxidant assays with that of genistein and other isoflavones, this guide aims to provide a clear, data-driven perspective for researchers in the field of antioxidant research and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and related isoflavones is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison, with lower values indicating higher antioxidant activity.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

CompoundDPPH Scavenging IC50 (µM)Reference
This compound Data not available-
Genistein~20 - 50Various sources
Daidzein~100 - 300[1]
Ascorbic Acid (Standard)~25 - 50Various sources

Table 2: Comparative ABTS Radical Scavenging Activity (IC50)

CompoundABTS Scavenging IC50 (µM)Reference
This compound Data not available-
Genistein~5 - 15Various sources
Daidzein~10 - 30Various sources
Trolox (Standard)~5 - 10Various sources

Table 3: Comparative Cellular Antioxidant Activity (CAA)

CompoundCellular Antioxidant Activity (EC50, µM)Reference
This compound Data not available-
GenisteinData not consistently available-
Quercetin (Standard)~5 - 10Various sources

Note: Quantitative data for the Cellular Antioxidant Activity of this compound and a direct comparison with genistein are limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Reaction mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (e.g., this compound) and a control (solvent only).

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a biologically relevant system.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they form a confluent monolayer.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cells.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard antioxidant like quercetin.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Measurement of Fluorescence: The oxidation of DCFH by reactive oxygen species (ROS) produces the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.

  • Calculation of CAA Value: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2-ARE Signaling Pathway Activation by Isoflavones

The antioxidant effects of many isoflavones are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2] This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Isoflavones Isoflavones (e.g., this compound) Isoflavones->Keap1 inhibit ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binding Maf->ARE binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription

Caption: Nrf2-ARE signaling pathway activation by isoflavones.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the typical workflow for conducting in vitro antioxidant assays like DPPH and ABTS.

Experimental_Workflow A Prepare Reagents (DPPH/ABTS solution, Test Compounds) B Set up Reaction Mixtures (Control, Standard, Samples) A->B C Incubate at Specific Temperature and Time B->C D Measure Absorbance (Spectrophotometer) C->D E Data Analysis D->E F Calculate % Inhibition E->F G Determine IC50 Value E->G

Caption: General workflow for DPPH and ABTS antioxidant assays.

Discussion and Future Directions

The available literature suggests that prenylation can enhance the antioxidant activity of isoflavones. This is often attributed to the increased lipophilicity of the molecule, which may facilitate its interaction with cellular membranes and scavenging of lipid-based radicals. However, the lack of specific quantitative data for this compound across a range of standardized antioxidant assays presents a significant knowledge gap.

Future research should focus on:

  • Systematic evaluation: Conducting head-to-head comparative studies of this compound, genistein, and other prenylated derivatives using a battery of antioxidant assays (DPPH, ABTS, ORAC, FRAP, and CAA).

  • Mechanism of action: Further elucidating the precise molecular mechanisms by which this compound exerts its antioxidant effects, including its impact on the Nrf2-ARE pathway and other relevant signaling cascades.

  • In vivo studies: Translating the in vitro findings to in vivo models to assess the bioavailability, metabolism, and efficacy of this compound in mitigating oxidative stress-related pathologies.

Conclusion

While this compound holds promise as a potent antioxidant, further rigorous and comparative studies are required to fully characterize its potential and establish its superiority over its parent compound, genistein, and other isoflavones. The methodologies and frameworks presented in this guide offer a foundation for such future investigations, which will be critical for advancing its potential application in the development of novel antioxidant therapies.

References

Unveiling the Binding Affinity of 6,8-Diprenylgenistein to VEGFR-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

6,8-Diprenylgenistein, an isoflavonoid isolated from plants like Cudrania tricuspidata, has been identified as an inhibitor of the VEGF-A/VEGFR-2 signaling pathway.[1][2] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. This compound exerts its effect by interfering with the binding of VEGF-A to VEGFR-2, subsequently inhibiting the activation of downstream signaling molecules crucial for endothelial cell proliferation, migration, and tube formation.[1][2] This guide delves into the available data on this compound's mechanism and provides a comparative landscape of alternative VEGFR-2 inhibitors with established binding affinities.

This compound and its Interaction with VEGFR-2

Experimental evidence demonstrates that this compound effectively inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human VEGF-A (rhVEGF-A).[1][2] Furthermore, it has been shown to suppress the activation of VEGFR-2 and its downstream signaling partners, including FAK, PI3K, AKT, JNK, ERK, and p38.[1] Co-immunoprecipitation assays have confirmed that this compound interferes with the binding of VEGF-A to VEGFR-2 in HLMEC lysates.[1]

While these findings strongly support the role of this compound as a VEGFR-2 pathway inhibitor, specific quantitative metrics of its binding affinity, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for direct binding, are not yet reported in the available scientific literature.

Comparative Analysis of VEGFR-2 Inhibitors

To provide a reference for the potential potency of this compound, this section presents a comparison with other well-characterized small molecule inhibitors of VEGFR-2. The table below summarizes the IC50 values for the inhibition of VEGFR-2 kinase activity or phosphorylation for several compounds.

CompoundTargetIC50 (nM)Reference
TivozanibVEGFR-2-[3]
SorafenibVEGFR-290[4]
LenvatinibVEGFR-24[4]
ApatinibVEGFR-21[4]
AxitinibVEGFR-20.2[4]
SunitinibVEGFR-280[4]
AstringinVEGFR-2 Phosphorylation2900[5]
PallidolVEGFR-2 Phosphorylation4420[5]
ε-viniferinVEGFR-2 Phosphorylation6100[5]

Note: The data for Astringin, Pallidol, and ε-viniferin represent the IC50 for the inhibition of VEGF-induced VEGFR-2 phosphorylation, which is a downstream effect of ligand binding. The data for other small molecule inhibitors typically refers to the inhibition of the kinase activity of VEGFR-2.

Experimental Protocols

Validating the binding affinity of a compound like this compound to its target protein is a critical step in drug discovery. The following are detailed methodologies for key experiments that can be employed for such validation.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to VEGFR-2.

Methodology:

  • Immobilization of Ligand:

    • Recombinant human VEGFR-2 extracellular domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • VEGFR-2, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared similarly without the protein to subtract non-specific binding.

  • Analyte Interaction:

    • A series of concentrations of this compound (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the immobilized VEGFR-2 and the reference flow cell at a constant flow rate.

    • The association of this compound to VEGFR-2 is monitored in real-time by measuring the change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Dissociation Phase:

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound from the receptor.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation rate constants (ka and kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

ELISA-Based VEGF-A/VEGFR-2 Binding Inhibition Assay

This assay is used to quantify the ability of a compound to inhibit the binding of VEGF-A to its receptor, VEGFR-2.

Objective: To determine the IC50 value of this compound for the inhibition of VEGF-A binding to VEGFR-2.

Methodology:

  • Plate Coating:

    • A 96-well microplate is coated with recombinant human VEGF-A and incubated overnight at 4°C.

  • Blocking:

    • The plate is washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Inhibition Reaction:

    • Serial dilutions of this compound are prepared.

    • A constant concentration of biotinylated recombinant human VEGFR-2 is mixed with the different concentrations of the inhibitor and incubated.

  • Binding to Plate:

    • The inhibitor/VEGFR-2 mixture is added to the VEGF-A coated wells and incubated.

  • Detection:

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.

    • After another wash, a chemiluminescent or colorimetric HRP substrate is added.

  • Data Analysis:

    • The signal is measured using a microplate reader.

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating binding affinity and the VEGFR-2 signaling pathway.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ELISA ELISA-Based Inhibition Assay Immobilize Immobilize VEGFR-2 on Sensor Chip Inject Inject this compound (Analyte) Immobilize->Inject Monitor Monitor Association & Dissociation Inject->Monitor Analyze Analyze Sensorgram Data Monitor->Analyze Coat Coat Plate with VEGF-A Block Block Non-specific Sites Coat->Block Inhibit Incubate VEGFR-2 with this compound Block->Inhibit Bind Add Mixture to Plate Inhibit->Bind Detect Detect Bound VEGFR-2 Bind->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Experimental workflows for SPR and ELISA-based binding assays.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK JNK JNK VEGFR2->JNK p38 p38 VEGFR2->p38 VEGFA VEGF-A VEGFA->VEGFR2 Binds Diprenylgenistein This compound Diprenylgenistein->VEGFR2 Inhibits Binding Angiogenesis Angiogenesis (Cell Proliferation, Migration) FAK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis ERK->Angiogenesis JNK->Angiogenesis p38->Angiogenesis

Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound presents a promising profile as an inhibitor of the VEGFR-2 signaling pathway, a key target in anti-angiogenic therapies. While qualitative data strongly supports its mechanism of interfering with VEGF-A binding to VEGFR-2, further quantitative studies are necessary to precisely determine its binding affinity and potency. The experimental protocols and comparative data provided in this guide offer a framework for future investigations and a valuable resource for researchers in the field of drug discovery.

References

A Head-to-Head Comparison of Synthetic Versus Natural 6,8-Diprenylgenistein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetic version is a critical decision. This guide provides an objective comparison of natural versus synthetic 6,8-Diprenylgenistein (6,8-DG), a promising isoflavonoid with significant therapeutic potential. We will delve into their biological activities, supported by experimental data, and provide detailed protocols for key assays.

Introduction to this compound

This compound is a prenylated isoflavone naturally found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis. It has garnered significant attention in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-obesity properties. Its therapeutic potential, particularly in oncology, is linked to its ability to modulate key signaling pathways involved in cell proliferation and angiogenesis.

Performance Comparison: Synthetic vs. Natural this compound

While direct head-to-head comparative studies on the biological activity of synthetic versus natural 6,8-DG are limited, we can infer performance differences based on the inherent characteristics of each source and available data from independent studies.

A significant advantage of synthetic this compound lies in the potential for higher purity and batch-to-batch consistency. Natural extracts can have varying concentrations of the active compound and may contain other structurally related molecules, which can lead to inconsistencies in experimental results.[1] In contrast, chemical synthesis offers precise control over the molecular structure and purity, ensuring a well-characterized compound for in vitro and in vivo studies. This is crucial for obtaining reproducible data and for clinical development.

Furthermore, total synthesis provides a scalable and sustainable source of 6,8-DG, overcoming the limitations of low abundance in natural sources and potential environmental variations.

Below is a summary of the reported biological activities of this compound. It is important to note that the quantitative data for natural and synthetic sources may not be directly comparable due to different experimental setups across various studies.

ParameterNatural this compoundSynthetic this compoundKey Considerations & Inferences
Purity & Consistency Variable, dependent on extraction and purification methods. May contain impurities that affect biological activity.High purity and batch-to-batch consistency achievable through controlled chemical synthesis.Synthetic 6,8-DG offers more reliable and reproducible experimental outcomes.
Anti-Cancer Activity Inhibits proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs). Suppresses tumor-induced lymphangiogenesis and lymph node metastasis in oral cancer models by inhibiting the VEGF-A/VEGFR-2 signaling pathway.[2]While specific IC50 values for synthetic 6,8-DG are not readily available in comparative studies, synthetic analogs of other isoflavones have shown more potent anti-cancer activity than their natural counterparts.The higher purity of synthetic 6,8-DG may lead to more potent and targeted anti-cancer effects.
Anti-Inflammatory Activity Demonstrates anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.Data not readily available. However, the mechanism of action is likely to be similar to the natural form.The consistent purity of the synthetic compound would be advantageous for elucidating the precise mechanisms of its anti-inflammatory action.
Anti-Microbial Activity Exhibits antibacterial activity against Gram-positive bacteria, including Streptococcus mutans and MRSA, with MIC values reported to be between 2 and 8 μg/mL.[1]A total synthesis of this compound has been reported, and its antibacterial activity was confirmed to be consistent with highly purified natural samples.[1]Synthesis allows for the production of a pure compound for rigorous antimicrobial evaluation.
Source & Scalability Isolated from plant sources, which can be limited by geographical location, season, and extraction yields.Produced through a multi-step chemical synthesis, offering a scalable and sustainable supply.Synthetic production is more amenable to large-scale manufacturing for drug development.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound, particularly its anti-cancer effects, it is crucial to visualize the signaling pathways it modulates and the workflows of the experiments used to study these effects.

VEGF/VEGFR-2 Signaling Pathway Inhibited by this compound

VEGF/VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Anti-Cancer Activity

Workflow for comparing the anti-cancer activity of natural and synthetic 6,8-DG.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., Human Lymphatic Microvascular Endothelial Cells - HLMECs)

  • Cell culture medium

  • This compound (natural and synthetic)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of natural or synthetic this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot for VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2, a key step in its activation.

Materials:

  • Cell lysates from 6,8-DG-treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.

Endothelial Cell Tube Formation Assay (Lymphangiogenesis Assay)

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis and lymphangiogenesis.

Materials:

  • Matrigel or other basement membrane extract

  • 24-well plates

  • Endothelial cells (e.g., HLMECs)

  • Endothelial cell growth medium

  • This compound (natural and synthetic)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of natural or synthetic this compound.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Observe the formation of tube-like structures under an inverted microscope.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The decision to use synthetic versus natural this compound will depend on the specific research goals. For initial screening and discovery, natural extracts can be a valuable source. However, for detailed mechanistic studies, drug development, and clinical applications, the high purity, consistency, and scalability of synthetic this compound make it the superior choice. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this promising isoflavonoid.

References

Establishing the Safety Profile of 6,8-Diprenylgenistein in Comparison to Other Isoflavones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 6,8-Diprenylgenistein against other well-researched isoflavones, namely genistein and daidzein. The objective is to present available experimental data on cytotoxicity, genotoxicity, and estrogenic activity to aid in the preliminary safety assessment of this prenylated isoflavone. It is important to note that while extensive data exists for genistein and daidzein, research on the safety of this compound is currently limited. This guide, therefore, also serves to highlight areas where further investigation is critically needed.

Comparative Cytotoxicity

The assessment of cytotoxicity is a fundamental step in evaluating the safety of a compound. This is often determined by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Data Summary
CompoundCell LineAssayIC50 (µM)Reference
This compound MDA-MB-231 (Breast Cancer)Not SpecifiedSpecific cytotoxicity observed[1]
MCF-7 (Breast Cancer)Not SpecifiedSpecific cytotoxicity observed[1]
Genistein V79 (Chinese Hamster Lung Fibroblasts)MTT~75[2]
Human Cancer Cell LinesMTTVaries by cell line
Daidzein V79 (Chinese Hamster Lung Fibroblasts)Micronucleus AssayNon-cytotoxic at high concentrations[2]

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. Key in vitro tests include the Ames test for mutagenicity and the micronucleus assay for clastogenicity (chromosome-breaking effects) and aneugenicity (effects on chromosome number).

Data Summary
CompoundAssaySystemResultReference
This compound No data available
Genistein Micronucleus AssayV79 Cells (in vitro)Positive (clastogenic)[2]
Various genotoxicity testsIn vivoGenerally negative[3]
Daidzein Micronucleus AssayL5178Y mouse lymphoma cells (in vitro)Negative[4]
Metabolites of DaidzeinMicronucleus AssayPositive[4]

Estrogenic Activity Profile

Isoflavones are known for their ability to interact with estrogen receptors (ERα and ERβ), leading to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects. The relative binding affinity to these receptors is a key determinant of their biological activity and potential for endocrine disruption. Prenylation, the addition of a prenyl group to the flavonoid structure, has been shown to modulate these estrogenic effects[5].

Data Summary
CompoundReceptorRelative Binding Affinity (RBA) vs. EstradiolReference
This compound ERαNo data available
ERβNo data available
Genistein ERαLower than ERβ[6][7]
ERβHigher than ERα[6][7]
Daidzein ERαLower than Genistein[6]
ERβLower than Genistein[6]

In Vivo Acute Toxicity

Acute toxicity studies in animal models, typically determining the median lethal dose (LD50), provide crucial information about the short-term toxic potential of a substance.

Data Summary
CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound No data available
Genistein No direct LD50 data found
Daidzein MiceOral> 5000 mg/kg (NOAEL)[8][9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Cells (e.g., V79, MCF-7, or other relevant cell lines) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test isoflavone (e.g., this compound, genistein, or daidzein) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Following a further incubation period, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Genotoxicity Assay (In Vitro Micronucleus Assay)

Objective: To assess the potential of a compound to induce chromosomal damage.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., V79 or L5178Y) is cultured and exposed to various concentrations of the test compound, along with positive and negative controls, for a defined period.

  • Cytochalasin B Addition: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Staining: After incubation, the cells are harvested, subjected to a hypotonic treatment, and fixed. The fixed cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

  • Data Analysis: The micronucleus frequency in treated cells is compared to that in control cells to determine if the compound induces a statistically significant increase in chromosomal damage.

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a compound to estrogen receptors (ERα and ERβ).

Methodology:

  • Receptor Preparation: Recombinant human ERα and ERβ are used.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein, or daidzein).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a method such as hydroxyapatite adsorption or size-exclusion chromatography.

  • Radioactivity Measurement: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference estrogen (e.g., 17β-estradiol).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Comparative Safety Assessment Workflow A Compound Selection (this compound, Genistein, Daidzein) B In Vitro Cytotoxicity (MTT Assay) A->B C In Vitro Genotoxicity (Ames, Micronucleus) A->C D Estrogenic Activity (ER Binding Assay) A->D E In Vivo Acute Toxicity (LD50) A->E F Data Analysis & Comparison B->F C->F D->F E->F G Safety Profile Establishment F->G

Caption: Workflow for the comparative safety assessment of isoflavones.

cluster_1 Estrogen Receptor Signaling Pathway Isoflavone Isoflavone (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER HSP Heat Shock Proteins ER->HSP dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation ERE Estrogen Response Element (on DNA) Dimerization->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified estrogen receptor signaling pathway for isoflavones.

cluster_2 Comparative Safety Profile Summary Compound Isoflavone Genistein Genistein Daidzein Daidzein Diprenyl This compound Cytotoxicity Cytotoxicity Genistein->Cytotoxicity Moderate Genotoxicity Genotoxicity Genistein->Genotoxicity Potential (in vitro) Estrogenicity Estrogenic Activity Genistein->Estrogenicity High (ERβ preference) InVivoTox In Vivo Toxicity Genistein->InVivoTox Limited Data Daidzein->Cytotoxicity Low Daidzein->Genotoxicity Low (Metabolites are a concern) Daidzein->Estrogenicity Moderate Daidzein->InVivoTox Low (High NOAEL) Diprenyl->Cytotoxicity Data Gap (Some effect on cancer cells) Diprenyl->Genotoxicity Data Gap Diprenyl->Estrogenicity Data Gap (Prenylation may alter activity) Diprenyl->InVivoTox Data Gap

Caption: Summary of the comparative safety profiles of the isoflavones.

Conclusion

This comparative guide highlights the current state of knowledge regarding the safety profile of this compound relative to genistein and daidzein. While genistein and daidzein have been extensively studied, revealing generally favorable safety profiles, especially in vivo, there is a significant lack of safety data for this compound. The available information suggests potential cytotoxic activity against cancer cells, but comprehensive studies on non-cancerous cells, genotoxicity, and in vivo toxicity are urgently needed. The influence of diprenylation on its estrogenic activity also warrants thorough investigation. Researchers and drug development professionals are encouraged to use the information presented as a foundation for designing further studies to establish a robust and comprehensive safety profile for this compound. This will be essential for any future consideration of this compound in therapeutic or other applications.

References

Safety Operating Guide

Prudent Disposal of 6,8-Diprenylgenistein: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Chemical Waste

Given the absence of specific hazard data for 6,8-Diprenylgenistein, it must be handled as a hazardous chemical waste. This conservative approach ensures the highest level of safety. Disposal into sanitary sewers or regular trash is strictly prohibited.

Hazard Profile (Based on Genistein Analogy)

The hazard information presented below is based on the Safety Data Sheet for Genistein. It is recommended to handle this compound with the assumption of a similar hazard profile.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof, and sealable container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and sealable container.

    • The container should be clearly marked and compatible with the solvent used.

    • Do not mix with other liquid waste streams unless compatibility has been verified.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and drains.

  • Ensure the storage area is secure and secondary containment is in place to capture any potential leaks.

5. Disposal Procedure:

  • Do not attempt to dispose of this compound waste through conventional means (e.g., sink or trash).

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Maintain a record of the waste generated and its disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Solid and Liquid B->C D Collect in Dedicated, Labeled Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor for Pickup E->F G Complete Disposal Records F->G H End: Compliant Disposal G->H

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles and data from a structurally similar compound, Genistein. It is imperative to consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for guidance tailored to your location and facilities. Always prioritize safety and regulatory compliance when handling and disposing of any chemical waste.

Essential Safety and Operational Guide for Handling 6,8-Diprenylgenistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6,8-Diprenylgenistein. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the precautionary principle is recommended. This compound is a bioactive isoflavone, and like many such compounds, it should be handled with care to minimize exposure.[1][2][3][4]

Hazard Assessment and Precautionary Approach
Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form. The selection of specific PPE should always be guided by a risk assessment of the planned experimental protocol.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.To protect the eyes and face from airborne particles and splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is advisable to consult a glove compatibility chart for the specific solvents being used.[6][7][8][9][10]To prevent skin contact with the compound. Double gloving may be appropriate for certain procedures.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood or for procedures that may generate dust.To prevent inhalation of the powdered compound.
Operational Plan for Handling

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance with a draft shield or conduct weighing within a fume hood.

Work Practices:

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.

  • Labeling: All containers of this compound, including solutions, must be clearly labeled with the compound name and any known hazards.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use. This waste will be disposed of through a licensed chemical waste contractor.[11][12]
Liquid Waste (solutions containing the compound) Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of through a licensed chemical waste contractor.[13][14]
Sharps (needles, contaminated glassware) Dispose of in a designated sharps container for hazardous chemical waste.[12][14]
Personal Protective Equipment (gloves, etc.) Contaminated PPE should be disposed of as solid hazardous waste.[11]
Experimental Protocols: Key Considerations

When designing experiments involving this compound, the following should be considered:

  • Solubility: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Cell Culture: When using in cell culture, handle all media and plasticware that have come into contact with the compound as potentially hazardous waste.

  • Animal Studies: If used in animal studies, all bedding, carcasses, and other contaminated materials must be disposed of in accordance with institutional guidelines for hazardous chemical waste.

Visual Decision-Making Aids

The following diagrams provide a visual guide to the decision-making processes for selecting appropriate personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound is_powder Is the compound in powdered form? start->is_powder in_fume_hood Are you working in a certified chemical fume hood? is_powder->in_fume_hood Yes is_solution Is the compound in solution? is_powder->is_solution No respirator Wear an N95 respirator in_fume_hood->respirator No no_respirator Respirator not required, but recommended if dust is generated. in_fume_hood->no_respirator Yes respirator->is_solution no_respirator->is_solution splash_risk Is there a risk of splashing? is_solution->splash_risk Yes safety_glasses Wear safety glasses with side shields. is_solution->safety_glasses No goggles_shield Wear chemical splash goggles and a face shield. splash_risk->goggles_shield Yes splash_risk->safety_glasses No gloves Wear nitrile gloves. goggles_shield->gloves safety_glasses->gloves lab_coat Wear a lab coat. gloves->lab_coat end Proceed with experiment lab_coat->end Disposal_Logic_Diagram start Waste Generated from This compound Experiment waste_type What is the physical state of the waste? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid is_sharp Is the solid waste a sharp (e.g., needle, broken glass)? solid_waste->is_sharp liquid_container Dispose in a labeled liquid hazardous waste container. liquid_waste->liquid_container sharps_container Dispose in a labeled hazardous sharps container. is_sharp->sharps_container Yes solid_container Dispose in a labeled solid hazardous waste container. is_sharp->solid_container No end Arrange for disposal by licensed contractor sharps_container->end solid_container->end liquid_container->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Diprenylgenistein
Reactant of Route 2
Reactant of Route 2
6,8-Diprenylgenistein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.